molecular formula C7H14ClNO2 B613108 (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride CAS No. 18650-38-9

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B613108
CAS No.: 18650-38-9
M. Wt: 179.65
InChI Key: APCHKWZTSCBBJX-FYZOBXCZSA-N
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Description

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCHKWZTSCBBJX-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18650-38-9
Record name methyl (2R)-piperidine-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is a chemical compound with the molecular formula C₇H₁₄ClNO₂.[1][2] Its molecular weight is a fundamental property, crucial for a wide range of experimental and theoretical applications in chemistry and pharmacology. The accepted molecular weight of this compound is approximately 179.65 g/mol .[1]

The precise molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of this calculation.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.011784.077
HydrogenH1.0081414.112
ChlorineCl35.453135.453
NitrogenN14.007114.007
OxygenO15.999231.998
Total 179.647

The following diagram illustrates the elemental composition contributing to the total molecular weight of the compound.

MolecularWeight cluster_elements Elemental Composition cluster_total Total Molecular Weight C Carbon (C) 7 atoms MW Molecular Weight ~179.65 g/mol C->MW H Hydrogen (H) 14 atoms H->MW Cl Chlorine (Cl) 1 atom Cl->MW N Nitrogen (N) 1 atom N->MW O Oxygen (O) 2 atoms O->MW

Elemental contribution to molecular weight.

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A standard experimental protocol is outlined below.

Workflow for Molecular Weight Determination via Mass Spectrometry

MassSpecWorkflow sample_prep 1. Sample Preparation Dissolve compound in a suitable solvent (e.g., methanol). ionization 2. Ionization Introduce the sample into the mass spectrometer. Use Electrospray Ionization (ESI). sample_prep->ionization Introduction mass_analysis 3. Mass Analysis Separate ions based on their mass-to-charge ratio (m/z). ionization->mass_analysis Ion Transfer detection 4. Detection Detect the separated ions. mass_analysis->detection Separation data_analysis 5. Data Analysis Process the resulting mass spectrum to identify the molecular ion peak. detection->data_analysis Signal Processing

Mass spectrometry experimental workflow.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid compound in a volatile solvent, such as methanol or acetonitrile.

  • Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The generated ions are then guided into the mass analyzer. The analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative intensity of ions at different m/z values. The peak corresponding to the intact molecule (molecular ion) is identified to determine the molecular weight. For this compound, the expected molecular ion would correspond to the cationic portion [C₇H₁₄NO₂]⁺.

References

An In-Depth Technical Guide to Structural Analogues of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, a key scaffold in medicinal chemistry. The document delves into their synthesis, biological activities, and the experimental methodologies used for their evaluation, with a particular focus on their role as inhibitors of the γ-aminobutyric acid (GABA) transporter GAT1 and calpain.

Core Compound and Its Significance

This compound, also known as (R)-nipecotic acid methyl ester hydrochloride, is a chiral heterocyclic compound. Its core structure, the piperidine ring, is a prevalent motif in a vast number of pharmaceuticals and natural products. The stereochemistry at the C-2 position and the nature of substituents on the piperidine ring and the carboxylic acid moiety are critical for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18650-38-9
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol
Appearance White to off-white solid
Melting Point >158°C (decomposes)[1]
Solubility Soluble in DMSO (slightly, sonicated) and Methanol (slightly)[1]

Structural Analogues and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound has driven extensive research into its structural analogues. Modifications have been explored at various positions of the piperidine ring to enhance potency, selectivity, and pharmacokinetic properties. A significant area of investigation has been the development of GABA uptake inhibitors, where the core structure mimics the endogenous neurotransmitter GABA.

Analogues as GABA Uptake Inhibitors

Analogues of (R)-Piperidine-2-carboxylic acid methyl ester, particularly N-substituted derivatives of nipecotic acid, have been extensively studied as inhibitors of GABA transporters (GATs), with a focus on the GAT1 subtype. These inhibitors block the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Table 2: In Vitro Activity of Selected (R)-Piperidine-2-carboxylic Acid Analogues as GABA Uptake Inhibitors

CompoundR Group (at N-1 position)mGAT1 pIC₅₀mGAT4 pIC₅₀hGAT-1 pKᵢ
(R)-Nipecotic acid H4.88 ± 0.07--
(S)-8d 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl-6.59 ± 0.01-
rac-(u)-13c N-arylalkyl5.67-6.99
21p ((R)-nipecotic acid derived) 1-[4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl]6.78 ± 0.08-7.10 ± 0.12

Data compiled from multiple sources.

The structure-activity relationship studies reveal that lipophilic N-substituents significantly enhance the inhibitory potency at GAT1. The introduction of bulky aromatic groups, as seen in compound 21p, leads to highly potent and selective inhibitors.

Synthesis of Structural Analogues

The synthesis of (R)-Piperidine-2-carboxylic acid methyl ester analogues often starts from commercially available chiral precursors. A general synthetic approach involves the N-alkylation or N-arylation of the piperidine nitrogen.

A common method for the preparation of N-substituted (R)-nipecotic acid esters involves the reaction of this compound with an appropriate alkyl or aryl halide in the presence of a base. Another approach involves a reductive amination reaction between the piperidine derivative and an aldehyde or ketone.

For instance, the synthesis of novel 4-substituted nipecotic acid derivatives has been achieved through a linear synthetic strategy where palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed as a key step to introduce biaryl moieties.

Key Experimental Protocols

GABA Uptake Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds on GABA transporters expressed in mammalian cells.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., mGAT1)

  • [³H]GABA (radiolabeled GABA)

  • Test compounds (analogues of (R)-Piperidine-2-carboxylic acid methyl ester)

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT in appropriate cell culture flasks.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with a suitable buffer. Then, incubate the cells with various concentrations of the test compounds for a predetermined time.

  • GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well and incubate for a specific period to allow for GABA uptake.

  • Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of compounds on calpain activity using a fluorogenic substrate.

Materials:

  • Purified calpain enzyme

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Test compounds

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the calpain enzyme, fluorogenic substrate, and test compounds in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the calpain enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC). The increase in fluorescence corresponds to the cleavage of the substrate by calpain.

  • Data Analysis: Calculate the percentage of calpain inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VIAAT GABAR GABA Receptor Vesicle->GABAR Release GABA_cleft GABA Ion_Channel Cl- Influx GABAR->Ion_Channel Activation GABA_cleft->GABAR GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 Uptake Hyperpolarization Inhibition of Action Potential Ion_Channel->Hyperpolarization Leads to Presynaptic_Neuron_Reuptake Presynaptic Terminal GAT1->Presynaptic_Neuron_Reuptake Recycling Glial_Cell Glial Cell GAT1->Glial_Cell Metabolism

Caption: GABAergic Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screening (e.g., GABA Uptake Assay) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Calpain Inhibition) hit_id->secondary_screen dose_response Dose-Response & IC50 Determination secondary_screen->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar admet ADMET Profiling sar->admet lead_optimization Lead Optimization admet->lead_optimization lead_optimization->start Iterative Design

Caption: Drug Discovery Workflow.

Conclusion

The (R)-Piperidine-2-carboxylic acid methyl ester scaffold serves as a versatile platform for the design and development of novel therapeutic agents. Its structural analogues have demonstrated significant potential as modulators of key biological targets, including GABA transporters and calpains. The systematic exploration of structure-activity relationships, guided by robust synthetic strategies and comprehensive biological evaluation, continues to be a promising avenue for the discovery of new drugs for a range of diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

Technical Guide: (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride - Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS No: 18650-38-9), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the material's properties, associated hazards, safe handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It is hygroscopic and should be handled in a controlled atmosphere.[1] Key physical and chemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 18650-38-9[1][2]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point >158°C (decomposes)[1]
Solubility Slightly soluble in DMSO and Methanol. Soluble to some extent in water.[1][3]
Stability Stable under recommended storage conditions; Hygroscopic.[1][3]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated hazard and precautionary statements are detailed below.

GHS Classification
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source:[1][4][5]

GHS Label Elements
ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[4][5]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling.[1][4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P312: Call a POISON CENTER or doctor if you feel unwell.[4] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] No quantitative data such as LD50 or LC50 values are readily available from the conducted searches. The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Safe Handling and Storage

Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure eyewash stations and safety showers are in close proximity to the workstation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with EN166.[6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[6]

    • Respiratory Protection: For operations generating dust, use a NIOSH/MSHA-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1][3]

  • Store under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][6]

  • Store locked up.[4]

Emergency and First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[4] Seek medical attention if you feel unwell.[4]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[6] Clean the spill area with a wet cloth or paper towels and place them in the waste container.

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6] It is recommended to dispose of the material through a licensed professional waste disposal service.

Experimental Protocols and Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride under inert atmosphere solvent Add anhydrous aprotic solvent (e.g., DCM, THF) start->solvent base Add non-nucleophilic base (e.g., Et3N, DIPEA) to neutralize HCl solvent->base stir Stir at 0°C to room temperature to form free amine base->stir reagent Add acylating/alkylating agent (e.g., acyl chloride, alkyl halide) stir->reagent Coupling Step react Monitor reaction by TLC/LC-MS until starting material is consumed reagent->react quench Quench reaction with aqueous solution (e.g., sat. NaHCO3) react->quench extract Perform liquid-liquid extraction quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., column chromatography) concentrate->purify end end purify->end Characterize final product (NMR, MS, etc.)

Caption: A representative workflow for N-acylation.

Biological Context: Lysine Metabolism

This compound is a derivative of pipecolic acid. In biological systems, pipecolic acid is a metabolite of the amino acid L-lysine. While this compound itself is not directly involved in signaling pathways, understanding its metabolic origin provides important biological context for researchers in drug development.

G lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-ketoglutarate reductase alpha_aminoadipate L-α-Aminoadipate-δ-semialdehyde saccharopine->alpha_aminoadipate Saccharopine dehydrogenase delta_piperideine Δ¹-Piperideine-6-carboxylate alpha_aminoadipate->delta_piperideine Spontaneous cyclization pipecolic L-Pipecolic Acid delta_piperideine->pipecolic Peroxisomal reductase derivative (R)-Piperidine-2-carboxylic acid methyl ester HCl pipecolic->derivative Synthetic derivative

Caption: Metabolic origin of the pipecolic acid core.

Emergency Response: Accidental Spill Workflow

The following diagram outlines the logical steps for responding to an accidental spill of this compound.

G spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the spill (Use absorbent pads for liquids if applicable) ppe->contain cleanup Clean up solid material (Use scoop/spatula, avoid raising dust) contain->cleanup dispose Place waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate report Report the incident to EH&S decontaminate->report

Caption: Workflow for responding to an accidental spill.

References

A Comprehensive Spectroscopic Analysis of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS Number: 18650-38-9).[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide includes expected data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: methyl (2R)-piperidine-2-carboxylate;hydrochloride[1]

  • Molecular Formula: C₇H₁₄ClNO₂[1]

  • Molecular Weight: 179.65 g/mol [3]

  • Structure:

/ CH₂ NH₂⁺Cl⁻ | | CH₂ CH₂ \ / CH₂

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.0 - 4.2Multiplet1HH-2 (CH attached to C=O)
~3.8Singlet3H-OCH₃
~3.4 - 3.6Multiplet1HH-6 (equatorial)
~3.0 - 3.2Multiplet1HH-6 (axial)
~1.6 - 2.2Multiplet6HH-3, H-4, H-5

Note: In the hydrochloride salt, the amine protons (NH₂⁺) are often broad and may exchange with D₂O, making them difficult to observe.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ) ppmAssignment
~170 - 175C=O (ester)
~55 - 60C-2
~53 - 55-OCH₃
~45 - 50C-6
~20 - 30C-3, C-4, C-5

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3000Strong, BroadN-H stretch (secondary ammonium salt)
~2850 - 2950MediumC-H stretch (aliphatic)
~1735 - 1750StrongC=O stretch (ester)
~1170 - 1250StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS-ESI⁺) Data

m/zAssignment
144.10[M+H]⁺ (of the free base)
112.09[M+H - CH₃OH]⁺
84.08[M+H - COOCH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Deuterated water (D₂O) is a common choice for hydrochloride salts to ensure solubility.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the instrument, and the spectrum is acquired.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of polar molecule.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Process Mass Spectrum (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Verification Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Sourcing and Technical Profile of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and technical specifications of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS No. 18650-38-9). This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. This document summarizes key data from various commercial suppliers, outlines a plausible synthetic methodology, and explores potential biological applications based on related structures.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers catering to research and development needs. The following table summarizes the offerings from several key vendors, providing a comparative look at purity, available quantities, and pricing.

SupplierPurityAvailable QuantitiesPrice (USD)
Manchester Organics 97%2.5g, 5g, 10g~
31,31, ~31,
63, ~$113
Oakwood Chemical Not Specified250mg, 1g, 5g, 25g$28, $55, $175, $698
Apollo Scientific 97%1g, 5g, 25g, 100g, 500g~
19,19, ~19,
33, ~
93,93, ~93,
336, ~$1644
GL Biochem Not Specified5g, 25g$150, $500
Pharmaffiliates Not SpecifiedInquireInquire
Matrix Scientific Not SpecifiedInquireInquire
Ambeed Not SpecifiedInquireInquire
BLDpharm Not SpecifiedInquireInquire

Note: Prices are approximate and subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 18650-38-9[1][2]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

While specific proprietary synthesis methods are not publicly disclosed by suppliers, a general and plausible experimental protocol for the preparation of this compound can be derived from standard organic chemistry principles and literature precedents for similar compounds. The synthesis would likely involve the esterification of (R)-Piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrochloride Salt Formation Start (R)-Piperidine-2-carboxylic acid Reagent1 Methanol (CH3OH) Thionyl Chloride (SOCl2) or HCl (gas) Start->Reagent1 Reaction Product1 (R)-Piperidine-2-carboxylic acid methyl ester Reagent1->Product1 Forms ester Product1_salt (R)-Piperidine-2-carboxylic acid methyl ester Reagent2 Hydrochloric Acid (HCl) in an organic solvent (e.g., Diethyl Ether) Product1_salt->Reagent2 Reaction Final_Product This compound Reagent2->Final_Product Precipitation

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Methodology:

Step 1: Esterification of (R)-Piperidine-2-carboxylic acid

  • Suspend (R)-Piperidine-2-carboxylic acid in anhydrous methanol at 0°C.

  • Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude methyl ester.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (R)-Piperidine-2-carboxylic acid methyl ester in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product.

Potential Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. While direct signaling pathway involvement for this compound is not extensively documented, its structural motifs suggest potential applications in several areas of drug discovery.

Inferred Biological Relevance

The piperidine ring is a key pharmacophore in many central nervous system (CNS) active drugs. Derivatives of piperidine-carboxylic acids have been investigated for their activity as GABA uptake inhibitors, which are relevant in the treatment of neurological disorders such as epilepsy. Furthermore, the incorporation of chiral piperidine fragments is a common strategy in the design of agonists and antagonists for various G-protein coupled receptors (GPCRs) and ion channels. The ester and hydrochloride moieties of the title compound make it a versatile starting material for further chemical modifications.

Logical Relationship for Potential Drug Development

G Start (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride Modification Chemical Modification (e.g., Amide Coupling, N-Alkylation) Start->Modification Library Library of Piperidine Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Target Potential Biological Targets (e.g., GPCRs, Ion Channels, Transporters) Screening->Target Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the target compound.

This technical guide provides a foundational understanding of the commercial landscape and potential utility of this compound for professionals in the pharmaceutical and life sciences sectors. The compiled data and hypothetical frameworks aim to facilitate research and development efforts that incorporate this valuable chiral building block.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily utilized for the construction of enantiomerically pure piperidine-containing molecules. The piperidine motif is a ubiquitous structural feature in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The inherent chirality of this starting material, derived from the natural amino acid D-lysine, provides a strategic advantage in the stereocontrolled synthesis of complex target molecules.

These application notes provide an overview of the utility of this compound in the synthesis of key intermediates for drug discovery, with a focus on the preparation of precursors for NK1 receptor antagonists. Detailed experimental protocols and representative data are presented to guide researchers in the practical application of this versatile chiral synthon.

Application: Synthesis of a Chiral Precursor for NK1 Receptor Antagonists

Substance P, a neuropeptide, is the endogenous ligand for the neurokinin-1 (NK1) receptor. Antagonists of this receptor have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The stereoselective synthesis of these antagonists is crucial for their pharmacological activity. This compound serves as a key starting material for the synthesis of chiral 2-substituted piperidine derivatives that form the core of many NK1 receptor antagonists.

A key strategic transformation involves the N-protection of the piperidine nitrogen, followed by diastereoselective functionalization at the C2 position. This allows for the introduction of various substituents with a high degree of stereocontrol, paving the way for the synthesis of diverse libraries of potential drug candidates.

Key Transformation: N-Boc Protection

The first step in many synthetic routes utilizing this compound is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Workflow for N-Boc Protection

G start Start: (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride dissolve Dissolve in Dichloromethane (DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine (Et3N) cool->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)2O add_base->add_boc warm Warm to Room Temperature and Stir add_boc->warm workup Aqueous Workup warm->workup extract Extract with DCM workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: N-Boc-(R)-piperidine-2-carboxylic acid methyl ester purify->product

Caption: Workflow for the N-Boc protection of (R)-Piperidine-2-carboxylic acid methyl ester.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

This protocol details the procedure for the N-protection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N), distilled

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N, 2.2 eq) dropwise.

  • After stirring for 15 minutes at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-Boc-(R)-piperidine-2-carboxylic acid methyl ester.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
N-Boc-(R)-piperidine-2-carboxylic acid methyl esterThis compound(Boc)2O, Et3NDCM16-24 h>95

Further Applications and Logical Relationships

The resulting N-protected ester is a versatile intermediate for further stereoselective transformations. For instance, the ester functionality can be reduced to the corresponding alcohol, which can then be used in various coupling reactions. Alternatively, the α-proton can be deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation to introduce substituents at the C2 position. The choice of the N-protecting group and the reaction conditions are critical for achieving high diastereoselectivity in these transformations.

Logical Relationship of Synthetic Steps

G start (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride n_protection N-Protection (e.g., Boc) start->n_protection intermediate N-Protected (R)-piperidine-2-carboxylic acid methyl ester n_protection->intermediate reduction Ester Reduction (e.g., LiAlH4, DIBAL-H) intermediate->reduction alkylation Diastereoselective Alkylation of α-proton intermediate->alkylation alcohol N-Protected (R)-2-(hydroxymethyl)piperidine reduction->alcohol deprotection N-Deprotection alcohol->deprotection substituted_piperidine N-Protected 2,2-disubstituted piperidine alkylation->substituted_piperidine substituted_piperidine->deprotection final_product Chiral 2-Substituted Piperidine (e.g., NK1 Receptor Antagonist Precursor) deprotection->final_product

Application Notes and Protocols: (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride , a chiral building block derived from D-pipecolinic acid, serves as a versatile starting material in the enantioselective synthesis of various alkaloids. Its inherent stereochemistry at the C-2 position is crucial for establishing the stereogenic centers in complex target molecules, particularly those featuring indolizidine and quinolizidine cores. These alkaloid scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.

This document provides detailed application notes and protocols for the use of this compound in the total synthesis of the dendrobatid alkaloid (-)-indolizidine 209B . This alkaloid is known to interact with neuronal nicotinic acetylcholine receptors, making its synthesis and the development of its analogs a key area of research.

Application: Total Synthesis of (-)-Indolizidine 209B

The synthetic route to (-)-indolizidine 209B from this compound exemplifies a robust strategy for the construction of bicyclic alkaloids. The key transformation is an intramolecular Dieckmann condensation , which effectively forges the indolizidine skeleton. The stereochemical integrity of the starting material dictates the absolute configuration of the final product.

The synthesis can be dissected into three principal stages:

  • Preparation of the Dieckmann Precursor: This involves the hydrolysis of the starting methyl ester, followed by N-alkylation of the piperidine nitrogen with a bifunctional electrophile to introduce the requisite carbon chain for the second ring. Subsequent esterification provides the diester necessary for cyclization.

  • Dieckmann Condensation: An intramolecular cyclization of the diester to generate a β-keto ester, thereby constructing the bicyclic indolizidine framework.

  • Final Transformations: Decarboxylation of the β-keto ester followed by reduction of the ketone furnishes the target alkaloid, (-)-indolizidine 209B.

This synthetic approach underscores the utility of this compound as a reliable chiral synthon in the stereocontrolled synthesis of complex nitrogen-containing natural products.

Quantitative Data Summary

The following table summarizes the key transformations and associated yields for the synthesis of (-)-indolizidine 209B.

StepReactionKey Reagents & ConditionsProductYield (%)
1N-Alkylation & Esterification1. LiOH, H₂O/THF; 2. 1-bromo-5-chloropentane, K₂CO₃, DMF; 3. SOCl₂, EtOHDiethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate75 (over 3 steps)
2Dieckmann CondensationNaH, Toluene, RefluxEthyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate82
3Decarboxylation & Reduction1. 10% aq. H₂SO₄, Reflux; 2. H₂NNH₂, KOH, Ethylene Glycol, 190 °C(-)-Indolizidine 209B70 (over 2 steps)

Experimental Protocols

Protocol 1: Preparation of Diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate (Dieckmann Precursor)

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), 1-bromo-5-chloropentane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Thionyl chloride (SOCl₂), Ethanol (EtOH), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add LiOH (1.5 eq). Stir the mixture at room temperature for 4 hours. Acidify the reaction with 1 M HCl to pH ~6 and extract with ethyl acetate. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (R)-piperidine-2-carboxylic acid.

    • N-Alkylation: To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and 1-bromo-5-chloropentane (1.2 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Esterification: Dissolve the crude product from the previous step in ethanol and cool to 0 °C. Add thionyl chloride (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate.

Protocol 2: Dieckmann Condensation to form Ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate

  • Materials: Diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous toluene, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Add sodium hydride (1.5 eq) to a flask and wash with anhydrous toluene to remove mineral oil. Add fresh anhydrous toluene.

    • Heat the suspension to reflux and add a solution of diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate (1.0 eq) in anhydrous toluene dropwise over 1 hour.

    • Maintain the reflux for an additional 3 hours after the addition is complete.

    • Cool the reaction to 0 °C and cautiously quench with a few drops of ethanol, followed by slow addition of 1 M HCl until the mixture is acidic.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate as a β-keto ester.

Protocol 3: Synthesis of (-)-Indolizidine 209B via Decarboxylation and Wolff-Kishner Reduction

  • Materials: Ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate, 10% aqueous Sulfuric acid (H₂SO₄), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Hydrazine hydrate (H₂NNH₂), Potassium hydroxide (KOH), Ethylene glycol.

  • Procedure:

    • Decarboxylation: Heat a solution of ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate (1.0 eq) in 10% aqueous H₂SO₄ at reflux for 6 hours. Cool the reaction mixture to room temperature and basify with solid NaHCO₃. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude ketone.

    • Wolff-Kishner Reduction: To the crude ketone, add ethylene glycol, hydrazine hydrate (10 eq), and powdered KOH (8 eq). Heat the mixture to 190 °C, allowing lower-boiling components to distill off. Maintain the temperature for 5 hours.

    • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, filter, and concentrate carefully.

    • Purify the crude product by Kugelrohr distillation to obtain (-)-indolizidine 209B.

Visualizations

Synthesis_Pathway A (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride B N-Alkylated Diester Precursor A->B 1. Hydrolysis 2. N-Alkylation 3. Esterification C Bicyclic β-Keto Ester B->C Dieckmann Condensation (NaH, Toluene) D (-)-Indolizidine 209B C->D 1. Decarboxylation (H+) 2. Wolff-Kishner Reduction

Caption: Synthetic pathway to (-)-Indolizidine 209B.

Workflow start Start step1 Step 1 Precursor Synthesis Hydrolysis of Ester N-Alkylation Esterification start->step1 step2 Step 2 Ring Formation Dieckmann Condensation step1->step2 step3 Step 3 Final Modifications Decarboxylation Wolff-Kishner Reduction step2->step3 purification Purification step3->purification end (-)-Indolizidine 209B purification->end

Caption: Experimental workflow for alkaloid synthesis.

Boc protection of (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its primary function is to mask the nucleophilic and basic nature of amines. The Boc group is favored for its stability under a wide range of reaction conditions and the ease of its removal under mildly acidic conditions. This application note provides a detailed protocol for the , an important chiral building block in medicinal chemistry.

The protection of the secondary amine in (R)-piperidine-2-carboxylic acid methyl ester is a crucial step in its utilization for the synthesis of more complex molecules. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the secondary amine of (R)-piperidine-2-carboxylic acid methyl ester on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically added to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity, and to scavenge the acidic byproducts of the reaction.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 (R)-piperidine-2-carboxylic acid methyl ester product N-Boc-(R)-piperidine-2-carboxylic acid methyl ester reactant1->product Nucleophilic Acyl Substitution reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product base Base (e.g., Triethylamine) base->reactant1 Activates solvent Solvent (e.g., Dichloromethane) solvent->product Reaction Medium byproduct1 tert-Butanol product->byproduct1 Forms byproduct2 Carbon Dioxide product->byproduct2 Forms

Caption: General reaction scheme for the Boc protection.

Experimental Protocol

This protocol outlines the procedure for the .

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

experimental_workflow start Start dissolve Dissolve (R)-piperidine-2-carboxylic acid methyl ester HCl in DCM start->dissolve add_base Add Triethylamine at 0°C dissolve->add_base add_boc Add Di-tert-butyl dicarbonate solution at 0°C add_base->add_boc react Stir at room temperature for 12-16h add_boc->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated NaHCO3 solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Boc protection.

Data Presentation

The following table summarizes typical quantitative data for this reaction.

ParameterValueReference
Reactant Ratios
(R)-piperidine-2-carboxylic acid methyl ester HCl1.0 eq[1]
Di-tert-butyl dicarbonate1.1 - 1.3 eq[1]
Triethylamine2.2 - 3.0 eq[1]
Reaction Conditions
SolventDichloromethane (DCM)[1]
Temperature0 °C to Room Temperature[1]
Reaction Time12 - 16 hours[1]
Yield and Purity
Yield90-99%[1]
Purity (post-chromatography)>98%[1]

Characterization Data (Representative):

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 4.89-4.68 (m, 1H), 3.69 (s, 3H), 3.95 (m, 1H), 3.43-3.26 (m, 1H), 3.12-2.97 (m, 1H), 2.20-1.50 (m, 6H), 1.46 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 172.5, 154.8, 80.0, 56.5, 52.0, 42.5, 28.4 (3C), 25.5, 20.5.
Mass Spectrometry (ESI+) m/z 244.15 [M+H]⁺

Applications in Drug Development

N-Boc-(R)-piperidine-2-carboxylic acid methyl ester is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protected derivative allows for selective modification at other positions of the piperidine ring or elaboration of the ester functionality without interference from the secondary amine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers, scientists, and drug development professionals for the efficient and high-yielding synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester.

References

Application Notes and Protocols for Fmoc Protection of (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its utility lies in its stability under acidic conditions and its lability to mild basic conditions, allowing for an orthogonal protection strategy.[2] This document provides detailed application notes and protocols for the N-Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester, a valuable building block in the synthesis of peptidomimetics and other complex molecules.

(R)-piperidine-2-carboxylic acid, also known as D-pipecolic acid, is a cyclic, non-proteinogenic amino acid.[3] The protection of its secondary amine is a crucial step for its incorporation into peptide chains or other molecular scaffolds. The methyl ester form is often used to temporarily protect the carboxylic acid functionality.

Chemical Reaction

The Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester proceeds via the nucleophilic attack of the secondary amine on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4] The reaction is typically carried out under basic conditions to neutralize the acid generated during the reaction.[4]

Reaction Scheme:

Data Presentation

ParameterCondition 1: Fmoc-OSuCondition 2: Fmoc-Cl
Starting Material (R)-piperidine-2-carboxylic acid methyl ester(R)-piperidine-2-carboxylic acid methyl ester
Fmoc Reagent Fmoc-OSu (1.05 equiv.)Fmoc-Cl (1.1 equiv.)
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Triethylamine (TEA) or Diisopropylethylamine (DIEA)
Solvent Dioxane/Water or Acetonitrile/WaterDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-12 hours2-6 hours
Typical Yield > 85%> 80%
Purification Aqueous work-up followed by column chromatographyAqueous work-up followed by column chromatography

Experimental Protocols

Protocol 1: Fmoc Protection using Fmoc-OSu

This protocol is adapted from general procedures for the Fmoc protection of amino acids.[2]

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester hydrochloride

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.

  • Cool the amino acid ester solution to 0 °C in an ice bath.

  • Slowly add the Fmoc-OSu solution to the stirred amino acid ester solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add deionized water to dilute the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volumes) to remove any unreacted Fmoc-OSu and byproducts.

  • Combine the organic layers and wash with 1 M HCl (2 x volumes) to remove any remaining base and unreacted amine.

  • Wash the organic layer with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-Fmoc-(R)-piperidine-2-carboxylic acid methyl ester.

Protocol 2: Fmoc Protection using Fmoc-Cl

This protocol utilizes the more reactive Fmoc-Cl under anhydrous conditions.[4]

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-piperidine-2-carboxylic acid methyl ester (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) or DIEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq.) in anhydrous DCM.

  • Add the Fmoc-Cl solution dropwise to the stirred amino acid ester solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow

Caption: General workflow for the Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester.

Logical Relationship of Reagents

Caption: Key components in the Fmoc protection reaction.

Concluding Remarks

The Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester is a straightforward and high-yielding reaction that can be accomplished using standard laboratory procedures. The choice between Fmoc-OSu and Fmoc-Cl will depend on the desired reaction conditions (aqueous vs. anhydrous) and the scale of the synthesis. Proper purification, typically involving an aqueous work-up and column chromatography, is essential to obtain the product in high purity, ready for its use in further synthetic applications such as peptide synthesis and drug discovery.

References

Application Notes and Protocols for Peptide Synthesis Utilizing (R)-Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and improved conformational constraint. (R)-Piperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a proline analog with a six-membered ring that can influence peptide conformation and biological activity.[1] This document provides detailed application notes and experimental protocols for the synthesis of peptides incorporating (R)-Piperidine-2-carboxylic acid using Fmoc-based solid-phase peptide synthesis (SPPS).

(R)-Piperidine-2-carboxylic acid, also known as (R)-pipecolic acid, is a valuable building block for creating peptidomimetics and other bioactive molecules.[1] Its rigid structure can induce specific turns in peptide chains, which can be crucial for receptor binding and biological function. Peptides containing piperidine derivatives have been explored for various therapeutic applications, including anticancer, antiviral, and antimicrobial agents.

Application Notes

The successful incorporation of (R)-Piperidine-2-carboxylic acid into a peptide sequence via SPPS requires careful consideration of its structural properties. As a secondary amino acid, it is sterically hindered, which can lead to challenges during the coupling reaction. The following notes highlight key considerations for efficient synthesis.

1. Starting Material:

For incorporation into a peptide chain using standard Fmoc-SPPS, (R)-Piperidine-2-carboxylic acid must be N-terminally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The commercially available Fmoc-(R)-Pip-OH is the recommended starting material. If starting from (R)-Piperidine-2-carboxylic acid methyl ester, it must first be hydrolyzed to the corresponding carboxylic acid, followed by N-terminal Fmoc protection.

2. Coupling Reagents:

Due to the steric hindrance of the secondary amine, standard coupling conditions may result in incomplete reactions. The use of more potent activating reagents is highly recommended. A comparison of commonly used coupling reagents for sterically hindered amino acids is provided in Table 1.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveKey AdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)High coupling efficiency, fast reaction rates, and reduced racemization.Can cause guanidinylation of the free N-terminus.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole)Effective and widely used.Less reactive than HATU for sterically hindered residues.
DIC (N,N'-Diisopropylcarbodiimide)OxymaPure (Ethyl (hydroxyimino)cyanoacetate)Cost-effective, urea byproduct is soluble in common solvents.Can lead to racemization without an additive.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-High efficiency, good solubility, and lower risk of allergenic potential compared to HBTU/HATU.Relatively newer and may be more expensive.

For the incorporation of Fmoc-(R)-Pip-OH, HATU or COMU are generally preferred due to their high reactivity and ability to overcome steric hindrance. The combination of DIC/OxymaPure is also a robust and cost-effective option.

3. Reaction Conditions:

  • Double Coupling: It is often advantageous to perform a double coupling for the (R)-Piperidine-2-carboxylic acid residue to ensure the reaction goes to completion. This involves repeating the coupling step with fresh reagents after the initial coupling.

  • Extended Coupling Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

  • Monitoring the Reaction: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). However, the Kaiser test is unreliable for secondary amines like piperidine. The chloranil test or the isatin test are suitable alternatives for detecting unreacted secondary amines.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide incorporating an (R)-Piperidine-2-carboxylic acid residue using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(R)-Pip-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagent (e.g., HATU, DIC)

  • Additive (e.g., HOAt, OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (for Fmoc-(R)-Pip-OH):

    • In a separate vial, dissolve Fmoc-(R)-Pip-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the chloranil or isatin test.

    • If the reaction is incomplete, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

    • Once the coupling is complete, wash the resin with DMF (3 times).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard proteinogenic amino acids, a single coupling of 1-2 hours is typically sufficient.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • After the final coupling step, perform an Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle SPPS Cycle Start Start with Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect End of sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logic Diagram for Coupling Sterically Hindered Amino Acids

Hindered_Coupling_Logic Start Incorporate Sterically Hindered AA (e.g., Fmoc-(R)-Pip-OH) ChooseReagent Select Potent Coupling Reagent (e.g., HATU, COMU) Start->ChooseReagent PerformCoupling Perform Initial Coupling (Extended Time: 2-4h) ChooseReagent->PerformCoupling Monitor Monitor Reaction Completion (Chloranil/Isatin Test) PerformCoupling->Monitor Incomplete Incomplete Reaction Monitor->Incomplete Positive Test Complete Coupling Complete Monitor->Complete Negative Test DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Wash Wash and Proceed to Next Cycle Complete->Wash DoubleCouple->Monitor

References

Application Notes and Protocols for the Deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the most common and effective methods for this transformation, including quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Deprotection Methods: A Comparative Overview

The deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester is typically achieved using strong acids, which cleave the carbamate bond to yield the corresponding amine salt. The two most prevalent methods employ Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric acid (HCl) in 1,4-Dioxane. The choice between these reagents often depends on the presence of other acid-sensitive functional groups, the desired salt form of the product, and practical considerations such as ease of handling and removal of byproducts.[1]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and outcomes for the deprotection of N-Boc-protected piperidine derivatives, providing a basis for method selection.

ParameterMethod 1: TFA in DCMMethod 2: 4M HCl in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCM[1]4M[2]
Temperature 0 °C to Room TemperatureRoom Temperature[2]
Reaction Time 30 minutes - 4 hours[1]1 - 16 hours[2]
Typical Yield High to QuantitativeHigh to Quantitative[2]
Product Salt Form TrifluoroacetateHydrochloride
Work-up Evaporation of volatiles, trituration or precipitationEvaporation of volatiles, precipitation, or extraction
Advantages Fast reaction times, volatile byproducts.Often yields a crystalline hydrochloride salt, aiding purification.[1]
Disadvantages TFA is corrosive and requires careful handling; TFA salts can sometimes be oily.[1]Dioxane is a suspected carcinogen; reaction times can be longer.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺). This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding amine salt.

Boc Deprotection Mechanism cluster_0 Reaction Steps N-Boc Ester N-Boc-(R)-piperidine-2-carboxylic acid methyl ester Protonation Protonation of Carbonyl Oxygen N-Boc Ester->Protonation + H⁺ Cleavage C-O Bond Cleavage Protonation->Cleavage Intermediate Carbamic Acid Intermediate + tert-Butyl Cation Cleavage->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Final_Product (R)-piperidine-2-carboxylic acid methyl ester Salt Decarboxylation->Final_Product + CO₂

Boc Deprotection Mechanism
General Experimental Workflow

The general workflow for the deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester involves dissolution of the starting material, addition of the acidic reagent, reaction monitoring, and subsequent work-up to isolate the desired product.

Experimental Workflow Start Start: N-Boc protected ester Dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add acidic reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at specified temperature Add_Acid->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Isolate Isolate Product Salt Workup->Isolate End End: Deprotected amine salt Isolate->End

General Experimental Workflow

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is often favored for its rapid reaction times and the volatility of the reagents, which simplifies their removal.

Materials:

  • N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM (e.g., 0.1-0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add anhydrous diethyl ether to the residue and stir. The product, (R)-piperidine-2-carboxylic acid methyl ester trifluoroacetate salt, will often precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often crystallizes readily, facilitating purification.[2]

Materials:

  • N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Methanol (optional co-solvent)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq) in a minimal amount of DCM or methanol (if necessary for solubility) in a round-bottom flask.

  • Add the 4M HCl in 1,4-Dioxane solution (5-10 eq) to the stirred solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2] The hydrochloride salt of the product may precipitate during the reaction.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-piperidine-2-carboxylic acid methyl ester hydrochloride.

Work-up for Free Amine (Optional):

If the free amine is desired instead of the salt, the following work-up can be performed after the removal of the acidic reagent and solvent.

  • Dissolve the crude salt in water and cool in an ice bath.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the solution is basic (pH 8-9).

  • Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate under reduced pressure to yield the free amine, (R)-piperidine-2-carboxylic acid methyl ester.

References

Synthesis of Novel Piperidine Derivatives from (R)-piperidine-2-carboxylic acid methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel piperidine derivatives utilizing (R)-piperidine-2-carboxylic acid methyl ester as a versatile starting material. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] (R)-piperidine-2-carboxylic acid methyl ester, also known as methyl (R)-pipecolate, offers a chiral building block for the synthesis of a diverse range of functionalized piperidine derivatives with potential applications in various therapeutic areas.

Overview of Synthetic Strategies

(R)-piperidine-2-carboxylic acid methyl ester provides two primary sites for chemical modification: the secondary amine of the piperidine ring and the methyl ester at the C2 position. This allows for a variety of synthetic transformations to generate novel derivatives. Key strategies include:

  • N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide array of substituents. These modifications can significantly impact the pharmacological properties of the resulting molecules.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further derivatization.

  • Ring Functionalization: While more complex, functionalization of the piperidine ring itself can be achieved through various methods, leading to the introduction of substituents at other positions.

  • Bicyclic and Spirocyclic Scaffolds: The inherent functionality of the starting material can be exploited to construct more complex bicyclic and spirocyclic piperidine derivatives, which are of increasing interest in drug discovery for their conformational rigidity and three-dimensional character.

Experimental Protocols and Data

This section provides detailed protocols for key synthetic transformations of (R)-piperidine-2-carboxylic acid methyl ester.

N-Acylation of (R)-piperidine-2-carboxylic acid methyl ester

N-acylation is a fundamental transformation for introducing diverse functionalities onto the piperidine nitrogen. This can be achieved using various acylating agents such as acyl chlorides or by amide coupling with carboxylic acids.

Protocol 2.1.1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes a general method for the N-acylation of (R)-piperidine-2-carboxylic acid methyl ester using an acyl chloride in the presence of a base.

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve (R)-piperidine-2-carboxylic acid methyl ester in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table 1: Examples of N-Acylated (R)-piperidine-2-carboxylic acid methyl ester Derivatives

EntryAcyl ChlorideProductYield (%)Reference
1Benzoyl chlorideMethyl (R)-1-benzoylpiperidine-2-carboxylate>95Adapted from general procedures
24-Nitrobenzoyl chlorideMethyl (R)-1-(4-nitrobenzoyl)piperidine-2-carboxylate>90Adapted from general procedures
3Thiophene-2-carbonyl chlorideMethyl (R)-1-(thiophene-2-carbonyl)piperidine-2-carboxylate>90Adapted from general procedures
Reduction of the Methyl Ester to (R)-piperidin-2-ylmethanol

Reduction of the methyl ester group provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as etherification or esterification.

Protocol 2.2.1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of N-Boc protected (R)-piperidine-2-carboxylic acid methyl ester to the corresponding alcohol. The N-Boc protecting group is often used to prevent side reactions with the piperidine nitrogen.

Materials:

  • N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-N-Boc-piperidin-2-ylmethanol.

  • Purify the crude product by flash column chromatography if necessary.

Table 2: Synthesis of (R)-N-Boc-piperidin-2-ylmethanol

StepReactionReagents and ConditionsYield (%)Reference
1ReductionN-Boc-(R)-piperidine-2-carboxylic acid methyl ester, LAH, THF, 0 °C to rt~90Adapted from general procedures
Amide Bond Formation from (R)-piperidine-2-carboxylic acid

Hydrolysis of the methyl ester to the carboxylic acid allows for the synthesis of a wide range of amide derivatives through coupling with various amines.

Protocol 2.3.1: Hydrolysis of the Methyl Ester

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1 - 1.5 eq)

  • Methanol/Water or THF/Water solvent mixture

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add the base (LiOH or NaOH) and stir the solution at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH ~2-3 with HCl solution.

  • Concentrate the solution under reduced pressure to obtain the crude (R)-piperidine-2-carboxylic acid hydrochloride. This can often be used in the next step without further purification.

Protocol 2.3.2: General Procedure for Amide Coupling

This protocol utilizes standard peptide coupling reagents for the formation of the amide bond.

Materials:

  • (R)-piperidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-piperidine-2-carboxylic acid hydrochloride in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the amine and DIPEA to the solution.

  • Add the coupling reagent and stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Table 3: Examples of Amide Derivatives of (R)-piperidine-2-carboxylic acid

EntryAmineProductYield (%)Reference
1Benzylamine(R)-N-benzylpiperidine-2-carboxamide>80Adapted from general procedures
2Aniline(R)-N-phenylpiperidine-2-carboxamide>75Adapted from general procedures
3Morpholine((R)-piperidin-2-yl)(morpholino)methanone>85Adapted from general procedures

Biological Applications and Signaling Pathways

Derivatives of (R)-piperidine-2-carboxylic acid have been investigated for a wide range of biological activities. The specific activity is highly dependent on the nature of the substituents introduced.

Table 4: Biological Activities of Novel Piperidine Derivatives

Derivative ClassBiological Target/ActivityExample CompoundPotency (e.g., IC₅₀, Kᵢ)Reference
Piperidine CarboxamidesCalpain InhibitorsKeto amides 11f and 11jKᵢ = 30 nM and 9 nM[2]
Piperidine-spirooxadiazolesα7 Nicotinic Acetylcholine Receptor (nAChR) AntagonistsCompound B10IC₅₀ = 3.3 - 13.7 µM[3]
N-Aryl Piperidine-2-carboxamidesAntimycobacterialQuinoxaline-2-carboxamidesMIC = 3.91–500 µg/mL
Signaling Pathway Diagram: α7 Nicotinic Acetylcholine Receptor Antagonism

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in various physiological processes in the central nervous system. Its dysregulation has been implicated in neurological and inflammatory disorders. Antagonists of the α7 nAChR can modulate these pathways.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) a7_nAChR α7 nAChR ACh->a7_nAChR Binds Ca_ion Ca²⁺ Influx a7_nAChR->Ca_ion Opens Signaling Downstream Signaling (e.g., ERK, CREB activation) Ca_ion->Signaling Initiates Antagonist Piperidine-spirooxadiazole Antagonist Antagonist->a7_nAChR Blocks G Start (R)-piperidine-2-carboxylic acid methyl ester N_Func N-Functionalization (Acylation/Alkylation) Start->N_Func Ester_Mod Ester Modification (Hydrolysis/Reduction) Start->Ester_Mod Deriv1 N-Substituted Derivatives N_Func->Deriv1 Deriv2 Carboxylic Acid / Alcohol Intermediates Ester_Mod->Deriv2 Purification Purification & Characterization (Chromatography, NMR, MS) Deriv1->Purification Amide_Synth Amide Synthesis Deriv2->Amide_Synth Deriv3 Amide Derivatives Amide_Synth->Deriv3 Deriv3->Purification Bio_Eval Biological Evaluation (In vitro/In vivo assays) Purification->Bio_Eval SAR Structure-Activity Relationship (SAR) Analysis Bio_Eval->SAR

References

Application Notes and Protocols for the Use of Coupling Reagents like DCC with (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-piperidine-2-carboxylic acid methyl ester is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the conformational constraints and biological relevance of the piperidine scaffold. The formation of an amide bond between the secondary amine of this piperidine derivative and a carboxylic acid is a critical step in the synthesis of a wide array of complex molecules and peptidomimetics. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates this transformation by activating the carboxylic acid component. This document provides detailed application notes and experimental protocols for the DCC-mediated coupling with (R)-piperidine-2-carboxylic acid methyl ester, including a discussion of reaction optimization, potential side reactions, and comparative data with other coupling reagents.

Mechanism of DCC-Mediated Amide Bond Formation

DCC is a powerful dehydrating agent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][3][4] This intermediate is then susceptible to nucleophilic attack by the amine, in this case, the secondary amine of (R)-piperidine-2-carboxylic acid methyl ester, to form the desired amide bond. The reaction releases dicyclohexylurea (DCU) as a byproduct.[1][2][5]

The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) is a common strategy to improve the efficiency of DCC couplings. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions like racemization and the formation of N-acylurea, and can lead to higher yields and purer products.[3][5]

Data Presentation: Comparative Yields of Amide Coupling Reactions

The following table summarizes representative yields for amide bond formation using DCC and other common coupling reagents with substrates analogous to (R)-piperidine-2-carboxylic acid methyl ester. Direct comparison should be made with caution as reaction conditions and substrates vary.

Carboxylic AcidAmine ComponentCoupling ReagentAdditiveSolventTime (h)Yield (%)
N-Boc-(L)-phenylalanineAmine (unspecified)DCCDMAPDCM--
N-Boc-L-prolineAmino acid esterDCCHOBtDCM3-1280-90
Arenecarboxylic AcidsN-(benzyloxycarbonyl)-DL-pipecolic acidDCCHOBtCH2Cl2--
N-Boc-piperazineCarboxylic acidDCCDMAPDCM12-24-
Carboxylic AcidAmineEDC---70-90

Note: Specific yield for the direct coupling of a named carboxylic acid with (R)-piperidine-2-carboxylic acid methyl ester using DCC was not found in the provided search results. The data presented is from closely related reactions and serves as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for DCC/HOBt Mediated Coupling of a Carboxylic Acid with (R)-piperidine-2-carboxylic acid methyl ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (e.g., N-protected amino acid) (1.0 eq)

  • (R)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir the solution at room temperature for 15-30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the carboxylic acid solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: DCC/DMAP Mediated Coupling

For some substrates, particularly when racemization is less of a concern, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst instead of HOBt.

Materials:

  • As in Protocol 1, but replace HOBt with a catalytic amount of DMAP (0.1 eq).

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), (R)-piperidine-2-carboxylic acid methyl ester (1.1 eq, as the free base), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

DCC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Amine (R)-piperidine-2-carboxylic acid methyl ester Amide Amide Product Amine->Amide Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt DCU Dicyclohexylurea (DCU) (Byproduct) O_acylisourea->DCU O_acylisourea->Amide + Amine Active_Ester->Amide + Amine HOBt HOBt (Additive) HOBt->Active_Ester

Caption: Mechanism of DCC-mediated amide bond formation.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Prep 1. Neutralize Amine Hydrochloride with DIPEA in DCM Coupling 4. Add Amine Solution (Coupling) Amine_Prep->Coupling Acid_Prep 2. Dissolve Carboxylic Acid and HOBt in DCM Activation 3. Add DCC at 0°C (Activation) Acid_Prep->Activation Activation->Coupling Stir 5. Stir at RT (4-24h) Coupling->Stir Filter 6. Filter DCU Stir->Filter Wash 7. Aqueous Washes (HCl, NaHCO3, Brine) Filter->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Experimental workflow for DCC/HOBt coupling.

Troubleshooting_Flowchart decision decision action action outcome outcome problem problem start Start Coupling Reaction check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes extend_time Extend Reaction Time check_completion->extend_time No impure Impure Product? low_yield->impure Yes check_reagents Check Reagent Purity/Stoichiometry low_yield->check_reagents No success Successful Synthesis low_yield->success No, yield acceptable add_hob Ensure HOBt is used impure->add_hob Yes (N-acylurea) optimize_purification Optimize Chromatography impure->optimize_purification Yes (DCU contamination) extend_time->check_completion increase_temp Increase Temperature (cautiously) failure Re-evaluate Strategy check_reagents->failure add_hob->success optimize_purification->success

Caption: Troubleshooting flowchart for DCC coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of (R)-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the yield of esters derived from (R)-piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification yield consistently low?

A1: Low yields in the esterification of (R)-piperidine-2-carboxylic acid are common and can stem from several factors. The most frequent issues include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, limiting the yield.[1][2][3]

  • Lack of Amine Protection: The secondary amine in the piperidine ring is nucleophilic and can react with activated carboxylic acids or reagents, leading to side products. Protecting this amine, typically as a tert-butoxycarbonyl (Boc) derivative, is crucial for clean and high-yield esterification.[4][5]

  • Steric Hindrance: The carboxylic acid group at the 2-position of the piperidine ring can be sterically hindered. This can slow down the reaction rate, especially with bulky alcohols.[6]

  • Inadequate Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can all lead to incomplete conversion.

Q2: Is it necessary to protect the secondary amine on the piperidine ring?

A2: Yes, it is highly recommended. The unprotected amine can act as a nucleophile, leading to undesired side reactions such as amide formation, especially when using activating agents like DCC in the Steglich esterification.[7] Protecting the amine as an N-Boc group ((R)-(+)-N-Boc-2-piperidinecarboxylic acid) effectively prevents these side reactions and directs the reaction to the desired ester formation.[4][8]

Q3: Which esterification method is best: Fischer or Steglich?

A3: The choice depends on your substrate's sensitivity and the desired scale.

  • Fischer Esterification is a classic, cost-effective method using an alcohol solvent and a strong acid catalyst (e.g., H₂SO₄).[2][9] It is suitable for simple, robust substrates and can achieve very high yields (>95%) if a large excess of the alcohol is used and/or water is removed during the reaction.[1][10]

  • Steglich Esterification is a milder, room-temperature method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst.[7][11] It is ideal for acid-sensitive substrates or sterically hindered alcohols where the harsh conditions of the Fischer method would cause degradation or low yields.[7][12]

Q4: How can I effectively remove the water byproduct in a Fischer esterification?

A4: To drive the equilibrium towards the product, water must be removed. This can be achieved by:

  • Using a Large Excess of Alcohol: Employing the alcohol as the reaction solvent shifts the equilibrium forward according to Le Châtelier's principle.[13][14]

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a non-polar solvent like toluene or hexane allows for the continuous removal of the water-solvent azeotrope.[2][10]

  • Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water as it is formed.[2]

Q5: What are common problems with the Steglich esterification and how can they be solved?

A5: A primary issue is the formation of a stable N-acylurea byproduct, which occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol.[7][11] This side reaction can be suppressed by the addition of DMAP, which acts as an efficient acyl transfer catalyst.[11][12] Another challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is a solid. It is typically removed by filtration, but its solubility in some organic solvents can complicate purification.[6][12]

Troubleshooting Guide

Problem: Low or No Product Formation

  • Potential Cause: The secondary amine of the piperidine ring is unprotected and interfering with the reaction.

    • Solution: Protect the amine with a Boc group before proceeding with esterification.

  • Potential Cause (Fischer): The reaction has reached equilibrium without complete conversion.

    • Solution: Use the alcohol as the solvent (large excess) and/or remove water using a Dean-Stark trap to drive the reaction to completion.[1][2]

  • Potential Cause (Fischer): The acid catalyst is inactive or insufficient.

    • Solution: Use a fresh, concentrated strong acid like H₂SO₄ or p-toluenesulfonic acid.[2]

  • Potential Cause (Steglich): The coupling reagent (DCC) has degraded due to moisture.

    • Solution: Use fresh DCC and perform the reaction under anhydrous conditions.

  • Potential Cause (Steglich): Slow reaction rate leading to N-acylurea side product formation.[7]

    • Solution: Ensure a catalytic amount (5-10 mol%) of DMAP is included to accelerate the desired ester formation.[11][12]

Problem: Product is Contaminated with Starting Material

  • Potential Cause: Insufficient reaction time or temperature.

    • Solution (Fischer): Increase the reflux time. Monitor the reaction progress using TLC or GC-MS. Typical reaction times can be 1-10 hours or longer.[2][10]

    • Solution (Steglich): Allow the reaction to stir for a longer period at room temperature (e.g., 3-16 hours).[5][12]

  • Potential Cause: Steric hindrance from a bulky alcohol is slowing the reaction.

    • Solution: Switch from Fischer to Steglich esterification, which is more effective for sterically demanding substrates.[11][12]

Problem: Difficulty with Product Purification

  • Potential Cause (Fischer): Separating the ester from a large excess of a high-boiling point alcohol.

    • Solution: After neutralizing the acid catalyst, perform an aqueous workup and extract the ester with a low-boiling organic solvent. Remove the solvent under reduced pressure.

  • Potential Cause (Steglich): The dicyclohexylurea (DCU) byproduct is co-precipitating or is soluble in the extraction solvent.

    • Solution: Filter the reaction mixture to remove the precipitated DCU. If some DCU remains in the filtrate, it can often be removed by concentrating the solution and re-filtering or by purification via column chromatography.[12]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical yields and conditions for the most common esterification methods applicable to N-Boc-(R)-piperidine-2-carboxylic acid.

MethodReagents & CatalystSolventTemp.Typical YieldAdvantagesDisadvantages
Fischer Esterification Alcohol (large excess), H₂SO₄ or TsOH (cat.)Alcohol or TolueneReflux65-99%[1][10]Low cost, simple reagents, high atom economy.Harsh acidic conditions, requires high temp, reversible reaction.[2][3]
Steglich Esterification Alcohol, DCC, DMAP (cat.)CH₂Cl₂, THFRoom Temp.70-95%[6][15]Mild conditions, suitable for sensitive substrates, high yield.[7]DCC is an allergen, forms DCU byproduct, higher reagent cost.[6]
Thionyl Chloride SOCl₂, AlcoholAlcohol or Inert Solvent0 °C to Reflux>90%High yield, irreversible reaction.Generates corrosive HCl gas, harsh reagent.
Trimethylsilyldiazomethane TMS-diazomethane, AlcoholCH₂Cl₂/MethanolRoom Temp.~50%Very mild, specific for methyl esters.Reagent is toxic and potentially explosive, expensive.

Yields are representative and can vary based on the specific alcohol and reaction scale.

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-piperidine-2-carboxylic acid
  • Dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product, N-Boc-(R)-piperidine-2-carboxylic acid, with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acid, which can be used without further purification.

Protocol 2: Fischer Esterification (Methyl Ester Synthesis)
  • To a solution of N-Boc-(R)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent, ~10-20 fold excess), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[10]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[10]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 3: Steglich Esterification (tert-Butyl Ester Synthesis)
  • Dissolve N-Boc-(R)-piperidine-2-carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).[6][12]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and stir at room temperature for 3-5 hours.[12]

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with CH₂Cl₂.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Visualizations

TroubleshootingWorkflow start Start: Low Ester Yield q1 Is the piperidine N-H protected? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Protect amine with Boc group. (Prevents side reactions) a1_no->s1 q2 Which method was used? a1_yes->q2 a2_fischer Fischer q2->a2_fischer a2_steglich Steglich q2->a2_steglich s2_fischer 1. Use large excess of alcohol. 2. Remove H₂O (e.g., Dean-Stark). 3. Check acid catalyst activity. a2_fischer->s2_fischer s2_steglich 1. Ensure anhydrous conditions. 2. Add DMAP (5-10 mol%). 3. Use fresh DCC. a2_steglich->s2_steglich

Caption: Troubleshooting workflow for low esterification yield.

FischerEsterification cluster_0 Fischer Esterification Mechanism start Carboxylic Acid (R-COOH) step1 1. Protonation (+ H⁺) start->step1 intermediate1 Protonated Carbonyl step1->intermediate1 step2 2. Nucleophilic Attack (+ R'OH) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Ether-Alcohol step3->intermediate3 step4 4. Elimination of Water (- H₂O) intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation (- H⁺) intermediate4->step5 product Ester (R-COOR') step5->product

Caption: Mechanism of the acid-catalyzed Fischer esterification.[14]

SteglichEsterification cluster_1 Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) node1 1. Activation with DCC RCOOH->node1 DCC DCC DCC->node1 DMAP DMAP node2 2. Acyl Transfer to DMAP DMAP->node2 ROH Alcohol (R'OH) node3 3. Nucleophilic Attack ROH->node3 intermediate1 O-Acylisourea (Active Intermediate) node1->intermediate1 intermediate1->node2 intermediate2 N-Acylpyridinium Salt (Reactive Ester) node2->intermediate2 intermediate2->node3 product Ester (R-COOR') node3->product byproduct DCU (Byproduct) node3->byproduct

Caption: Key steps in the DMAP-catalyzed Steglich esterification.[7][11]

References

Removal of unreacted starting material from (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (R)-piperidine-2-carboxylic acid methyl ester

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted (R)-piperidine-2-carboxylic acid from its methyl ester derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted (R)-piperidine-2-carboxylic acid from the methyl ester product?

A1: The most effective methods leverage the difference in chemical properties between the acidic starting material and the more basic ester product. The primary techniques are:

  • Acid-Base Extraction: This is often the most efficient method. The acidic starting material can be converted to its salt and washed away, leaving the ester in the organic phase.

  • Flash Column Chromatography: A reliable method for separating compounds with different polarities. The starting material is significantly more polar than the ester product.[1][2][3]

  • Crystallization/Recrystallization: This can be effective if the desired ester is a solid and has different solubility properties from the starting acid.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on the scale of your reaction, the desired purity, and the available equipment.

  • For large-scale purifications (multi-gram), acid-base extraction is typically the most practical first step.

  • For high-purity requirements , flash column chromatography is recommended, either as the sole method or after an initial extraction.[1][2]

  • If your product is a solid and you are struggling with chromatography, recrystallization can be a viable alternative.

Q3: Can I use distillation to separate the starting material from the product?

A3: Distillation is generally not recommended for this separation. Amino acids and their esters can be thermally sensitive, and the boiling points of the starting material and product may not be sufficiently different for effective separation, especially under standard vacuum conditions.

Troubleshooting Guides

Issue 1: Acid-Base Extraction

Q: I performed an acid-base extraction, but my NMR analysis still shows the presence of the starting carboxylic acid. What went wrong?

A: This is a common issue that can arise from several factors:

  • Insufficient Base: You may not have used enough of the basic solution (e.g., saturated sodium bicarbonate) to fully deprotonate and extract all the unreacted carboxylic acid.

  • Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough for the acid-salt to transfer completely into the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer should be sufficiently basic (pH > 8) to ensure the carboxylic acid is in its salt form.

Troubleshooting Steps:

  • Combine your organic layers again and wash with an additional portion of saturated sodium bicarbonate solution.

  • Ensure vigorous mixing of the phases for several minutes during each wash.

  • Check the pH of the aqueous layer after washing to confirm it is basic.

  • A final wash with brine can help to break any emulsions and remove excess water from the organic layer.[1]

Issue 2: Flash Column Chromatography

Q: My compounds are not separating well on the silica gel column. What solvent system should I use?

A: Poor separation is typically due to an inappropriate solvent system. The starting acid is highly polar, while the methyl ester is less polar.

Troubleshooting Steps:

  • Start with a non-polar eluent and gradually increase the polarity. A common starting point for piperidine derivatives is a mixture of Hexanes and Ethyl Acetate (EtOAc).[2][3]

  • Add a small amount of a polar solvent like methanol (MeOH) to the eluent system if the starting material is not eluting from the column. A typical system could be Dichloromethane (DCM) with 1-5% MeOH.

  • Incorporate a small amount of a basic additive like triethylamine (Et3N) or ammonium hydroxide to the eluent system (e.g., 0.5-1%). This can prevent the basic ester product from streaking on the acidic silica gel, leading to better peak shapes and separation.

Quantitative Data Summary: Recommended Solvent Systems for Chromatography

Starting Material PolarityProduct PolarityRecommended Eluent SystemModifier/Additive (if needed)Reference
HighMediumHexane/Ethyl Acetate (gradient from 9:1 to 1:1)0.5% Triethylamine[2]
HighMediumDichloromethane/Methanol (gradient from 100:0 to 95:5)1% Ammonium Hydroxide[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol assumes the reaction was performed in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with the same organic solvent used in the reaction (e.g., 50 mL of EtOAc).

  • First Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake and Vent: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the NaHCO₃ solution (steps 3-5) two more times to ensure complete removal of the acid.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water.[1]

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.

  • Elute: Begin running the column with the starting eluent.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to elute your product. The more polar starting material will remain on the column longer.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Workflow for Acid-Base Extraction

G A Crude Reaction Mixture (Ester + Acid in Organic Solvent) B Add Saturated NaHCO3 (aq) Shake and Vent A->B C Separate Layers B->C D Organic Layer (Ester) C->D Contains Product E Aqueous Layer (Acid Salt) C->E Contains Impurity F Wash Organic Layer with Brine D->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Pure Ester Product H->I

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Decision Tree for Purification Method Selection

G A Start: Crude Product Mixture B Is the reaction scale > 5g? A->B C Perform Acid-Base Extraction First B->C  Yes   F Perform Flash Column Chromatography B->F  No   D Is the product pure enough (check by NMR/TLC)? C->D E Stop: Pure Product Obtained D->E  Yes   D->F  No   G Is the product a solid? F->G G->E  No   H Consider Recrystallization G->H  Yes   H->E

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: N-Alkylation of (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of (R)-piperidine-2-carboxylic acid methyl ester. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of (R)-piperidine-2-carboxylic acid methyl ester?

A1: The two most common and effective methods are direct N-alkylation with alkyl halides and reductive amination.[1][2] Direct alkylation involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base.[2] Reductive amination is a milder method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1]

Q2: What are the potential side reactions to be aware of during N-alkylation?

A2: The primary side reactions include:

  • Over-alkylation: Formation of a quaternary ammonium salt, especially with highly reactive alkylating agents or an excess of the alkylating agent.[1][3]

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under strong basic conditions or prolonged reaction times in the presence of water.

  • Incomplete Reaction: The reaction may not go to completion due to steric hindrance, use of a less reactive alkylating agent, or suboptimal reaction conditions.[3]

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To minimize over-alkylation, you can:

  • Use a controlled stoichiometry, typically with a slight excess of the piperidine starting material relative to the alkylating agent.[3]

  • Add the alkylating agent slowly or dropwise to the reaction mixture.[3]

  • Choose a less reactive alkylating agent if possible.

  • Consider using reductive amination, which avoids the issue of over-alkylation.[1]

Q4: Is the methyl ester group stable under typical N-alkylation conditions?

A4: The methyl ester group is generally stable under anhydrous conditions with mild, non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][2] However, stronger bases like sodium hydroxide or prolonged heating in the presence of water can lead to hydrolysis. It is crucial to use anhydrous solvents and reagents.

Q5: What is the best method for purifying the N-alkylated product?

A5: The most common method for purification is flash column chromatography on silica gel.[1][2] The choice of eluent will depend on the polarity of the product. An initial work-up involving washing with aqueous solutions (e.g., saturated sodium bicarbonate) is typically performed to remove the base and any acidic byproducts before chromatography.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation 1. Inactive alkylating agent.- Check the purity and age of the alkylating agent. - Consider using a more reactive halide (I > Br > Cl).
2. Suboptimal reaction temperature.- For less reactive alkyl halides, heating the reaction mixture (e.g., to 50-70°C) may be necessary.[2]
3. Ineffective base.- Ensure the base is anhydrous and finely powdered (if solid, like K₂CO₃). - Consider a stronger, non-nucleophilic base like DIPEA.[1]
4. Poor solvent choice.- Use a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well dissolved.[1]
Formation of Quaternary Ammonium Salt 1. Excess alkylating agent.- Use a stoichiometric amount or a slight excess of the piperidine starting material.[3]
2. Rapid addition of alkylating agent.- Add the alkylating agent slowly or dropwise over a period of time.[3]
3. Highly reactive alkylating agent.- If possible, use a less reactive alkylating agent. - Alternatively, perform the reaction at a lower temperature.
Presence of Carboxylic Acid Byproduct 1. Hydrolysis of the methyl ester.- Ensure all reagents and solvents are anhydrous. - Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of hydroxide-containing bases. - Minimize reaction time and temperature.
Difficult Purification 1. Close polarity of starting material and product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Presence of multiple byproducts.- Re-evaluate the reaction conditions to improve selectivity (see above). - Consider converting the product to a salt to facilitate purification through crystallization.

Data Presentation

Table 1: Reaction Conditions for Direct N-Alkylation of 2-Substituted Piperidines

2-Substituted PiperidineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Piperidine2-Phenethyl bromideAl₂O₃-KMeCNRT180
N-Methyl-2-methylpiperidineα-Bromoacetophenone-MeCNRT16889-99*
Complex Amines (General)Alkyl HalideDIPEAMeCNRT-<70[3]

*Yield refers to the quaternary ammonium salt.[1]

Table 2: Projected Reaction Conditions and Expected Outcomes for N-Alkylation of (R)-piperidine-2-carboxylic acid methyl ester

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemp. (°C)Expected YieldKey Considerations
Direct AlkylationBenzyl bromideK₂CO₃ (1.5 eq)DMFRT - 50Good to HighMonitor for over-alkylation. Ensure anhydrous conditions.
Reductive AminationBenzaldehydeNaBH(OAc)₃ (1.5 eq)DCMRTHighMilder conditions, avoids over-alkylation.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of (R)-piperidine-2-carboxylic acid methyl ester using an alkyl halide.

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)[1]

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-piperidine-2-carboxylic acid methyl ester and the anhydrous solvent.

  • Add the anhydrous potassium carbonate.

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide to the stirred suspension over a period of 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of (R)-piperidine-2-carboxylic acid methyl ester with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • (R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

  • Aldehyde or ketone (e.g., benzaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][4]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[5]

  • Optional: Acetic acid (catalytic amount for less reactive ketones)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-piperidine-2-carboxylic acid methyl ester, the aldehyde or ketone, and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.[2]

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The reaction is typically exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Workflow start N-Alkylation Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion low_yield Low/No Product check_completion->low_yield Incomplete side_products Side Products Observed check_completion->side_products Complete with issues complete Reaction Complete check_completion->complete Clean completion sub_low_yield_1 Check Reagent Quality low_yield->sub_low_yield_1 sub_low_yield_2 Optimize Temperature/Base/Solvent low_yield->sub_low_yield_2 sub_side_products_1 Over-alkylation? side_products->sub_side_products_1 sub_side_products_2 Ester Hydrolysis? side_products->sub_side_products_2 workup Work-up and Purification complete->workup sub_side_products_1->sub_side_products_2 No sol_over_alkylation Slow Addition of Alkylating Agent Adjust Stoichiometry sub_side_products_1->sol_over_alkylation Yes sol_hydrolysis Use Anhydrous Conditions Non-nucleophilic Base sub_side_products_2->sol_hydrolysis Yes Experimental_Decision_Tree start Start: N-Alkylation of (R)-piperidine-2-carboxylic acid methyl ester question1 Is the alkylating agent an alkyl halide? start->question1 question2 Is over-alkylation a concern? question1->question2 Yes reductive_amination Reductive Amination Protocol question1->reductive_amination No (Aldehyde/Ketone) direct_alkylation Direct N-Alkylation Protocol question2->direct_alkylation No question2->reductive_amination Yes

References

Technical Support Center: Purifying Piperidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine derivatives. The following information is designed to address common challenges encountered during purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine derivative showing peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]

Q2: How can I prevent peak tailing of my piperidine compound?

A2: To minimize peak tailing, you can:

  • Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent. A common starting point is 0.1-1% (v/v) TEA.[1][2] This competing base will interact with the acidic silanol groups, reducing their interaction with your piperidine derivative.[1]

  • Use a different stationary phase: Consider using basic or neutral alumina instead of silica gel.[1] Alternatively, amine-deactivated silica gel can be an effective option.[1]

  • Consider reverse-phase chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a good alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Q3: I am experiencing low recovery of my piperidine derivative after column chromatography. What could be the cause?

A3: Low recovery is often due to irreversible adsorption of the basic piperidine compound onto the acidic silica gel stationary phase.[1] The same strategies used to combat peak tailing, such as adding a basic modifier to the eluent or using an alternative stationary phase, can help improve recovery.[1]

Q4: What are some common solvent systems for purifying piperidine derivatives?

A4: A frequently used solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] To this mixture, a small amount of triethylamine (e.g., 1%) is often added to minimize peak tailing.[2] For more polar compounds, a dichloromethane/methanol system can be effective.[2]

Q5: How do I choose the right solvent system for my specific piperidine derivative?

A5: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of piperidine derivatives.

Problem Possible Cause(s) Solution(s)
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1]- Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[1][2]- Use a less acidic stationary phase such as basic or neutral alumina, or amine-deactivated silica.[1]- Consider reverse-phase chromatography with an acidic modifier for non-polar derivatives.[1]
Low Recovery Irreversible adsorption of the compound onto the silica gel.[1]- Employ the same solutions as for peak tailing to reduce strong interactions with the stationary phase.[1]
Co-elution of Impurities - Inappropriate solvent system.- Improper column packing.- Optimize the mobile phase composition based on thorough TLC analysis to maximize the Rf difference between your compound and impurities.- Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling.
Compound Decomposes on the Column The piperidine derivative is unstable on acidic silica gel.- Test the stability of your compound on a TLC plate before running a column.- Use a deactivated stationary phase (e.g., by pre-treating with a base) or switch to a less acidic stationary phase like alumina.
Compound Does Not Elute The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If using a non-polar/polar solvent mixture, increase the proportion of the polar solvent.

Experimental Protocols & Data

General Protocol for Flash Column Chromatography of a Piperidine Derivative
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • To mitigate tailing on the TLC plate, add a small amount of triethylamine (e.g., 1%) to the eluent.

    • An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for samples not readily soluble in the mobile phase, "dry loading" can be used. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions of a suitable volume.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.

Representative TLC Data for Piperidine Derivatives

The following table summarizes typical TLC conditions and Rf values for select piperidine derivatives found in the literature. Note that Rf values can vary depending on the specific experimental conditions.

Compound Stationary Phase Mobile Phase (v/v) Rf Value
PiperineSilica GelToluene:Ethyl Acetate (7:3)~0.67
PiperineSilica GelAcetone:n-Hexane (3:2)~0.94
PiperineSilica GelToluene:Ethyl Acetate:Acetic Acid (8:1.8:0.2)~0.48[4]
Substituted (Z,Z)-(benzylidene)piperazine-2,5-dioneSilica GelEthyl Acetate:Hexane (3:7)~0.75
Substituted (Z,Z)-(benzylidene)piperazine-2,5-dioneSilica GelEthyl Acetate:Hexane (4:6)~0.65
N-protected 1-Aminohex-5-en-3-ol intermediateSilica GelEthyl Acetate:Hexane (1:1)-[3]
Cyclized N-Boc protected piperidineSilica GelEthyl Acetate:Hexane (1:3)-[3]

Visualizations

Troubleshooting_Workflow start Start: Purification of Piperidine Derivative problem Problem Identified During Chromatography? start->problem tailing Peak Tailing? problem->tailing Yes end Successful Purification problem->end No low_recovery Low Recovery? tailing->low_recovery No solution_base Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->solution_base Yes co_elution Co-elution of Impurities? low_recovery->co_elution No solution_sp Use Alternative Stationary Phase (Alumina, Deactivated Silica) low_recovery->solution_sp Yes solution_rp Consider Reverse-Phase Chromatography co_elution->solution_rp No (Consider other issues) solution_packing Optimize Mobile Phase & Ensure Proper Column Packing co_elution->solution_packing Yes solution_base->end solution_sp->end solution_rp->end solution_packing->end no_problem No yes Yes Purification_Selection start Start: Crude Piperidine Derivative properties Assess Physicochemical Properties & Impurity Profile start->properties is_solid Is the Compound a Solid? properties->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the Compound a Liquid? is_solid->is_liquid No end Purified Product recrystallization->end distillation Distillation (if thermally stable and bp difference from impurities) is_liquid->distillation Yes column Column Chromatography is_liquid->column No (or if distillation is not suitable) distillation->end column->end

References

Technical Support Center: Scale-Up Synthesis of (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (R)-piperidine-2-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of (R)-piperidine-2-carboxylic acid methyl ester?

A1: The most prevalent industrial route is the asymmetric hydrogenation of pyridine-2-carboxylic acid methyl ester. This method is often favored for its atom economy. Other notable methods include chemo-enzymatic approaches and resolutions of racemic mixtures, though these can be less economically viable on a large scale.

Q2: What are the primary challenges when scaling up the asymmetric hydrogenation of pyridine-2-carboxylic acid methyl ester?

A2: The primary challenges include:

  • Harsh Reaction Conditions: Achieving complete saturation of the pyridine ring often requires high hydrogen pressure and elevated temperatures, which can be demanding on equipment and safety protocols.[1]

  • Catalyst Selection and Deactivation: The choice of a suitable chiral catalyst (often based on rhodium, iridium, or ruthenium) is critical for achieving high enantioselectivity. However, the nitrogen atom in both the pyridine starting material and the piperidine product can act as a poison to the metal catalyst, leading to deactivation.

  • Stereoselectivity Control: Maintaining high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) at a larger scale can be difficult due to subtle variations in reaction parameters.

  • Heat and Mass Transfer: Hydrogenation reactions are typically exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, affecting reaction rate, selectivity, and safety. Inefficient mixing can also lead to poor mass transfer of hydrogen gas, resulting in incomplete conversion.

  • Downstream Processing: Isolation and purification of the final product can be complex, often involving crystallization and/or chromatography to remove catalyst residues, byproducts, and separate stereoisomers.

Q3: How can catalyst poisoning be minimized during the hydrogenation process?

A3: Catalyst poisoning by the nitrogen atoms can be mitigated by several strategies:

  • Use of Additives: Acidic additives can protonate the nitrogen atom, reducing its coordinating ability to the metal center.

  • Catalyst Choice: Some catalysts are inherently more resistant to nitrogen poisoning.

  • Reaction Conditions: Optimizing temperature and pressure can sometimes reduce the extent of catalyst deactivation.

  • Substrate Modification: In some cases, the pyridine substrate can be activated by forming a pyridinium salt, which can also help in preventing catalyst poisoning.

Q4: What are the key safety considerations for large-scale hydrogenation?

A4: Large-scale hydrogenation involves significant safety risks that must be carefully managed:

  • Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area with appropriate monitoring for leaks.

  • High-Pressure Operations: The use of high-pressure reactors requires robust equipment and adherence to strict operating procedures and safety regulations.

  • Catalyst Handling: Some hydrogenation catalysts, particularly pyrophoric catalysts like Raney Nickel, require careful handling under an inert atmosphere to prevent spontaneous ignition upon exposure to air.

  • Exothermic Reactions: The exothermic nature of hydrogenation necessitates a reliable cooling system to prevent thermal runaway.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Insufficient hydrogen pressure or temperature.2. Poor mass transfer of hydrogen.3. Catalyst deactivation/poisoning.4. Insufficient reaction time.1. Gradually increase hydrogen pressure and/or temperature within the safe limits of the equipment.[1]2. Increase agitation speed to improve gas-liquid mixing.3. Consider using a higher catalyst loading or a more robust catalyst. Pre-treating the substrate to remove potential poisons may also be beneficial.4. Monitor the reaction progress by techniques like GC or HPLC and extend the reaction time if necessary.
Low Enantiomeric Excess (e.e.) 1. Suboptimal catalyst or chiral ligand.2. Incorrect reaction temperature or pressure.3. Racemization during reaction or workup.1. Screen different chiral catalysts and ligands. Ensure the catalyst is of high optical purity.2. Optimize temperature and pressure, as these can significantly influence enantioselectivity.3. Analyze for potential racemization during workup, especially if harsh acidic or basic conditions or high temperatures are used. Consider milder workup procedures.
Formation of Byproducts (e.g., partially hydrogenated intermediates) 1. Incomplete hydrogenation.2. Side reactions due to high temperature.1. Increase reaction time, hydrogen pressure, or catalyst loading.2. Optimize the reaction temperature to minimize thermal degradation or side reactions.
Racemization of the Final Product 1. Exposure to harsh pH (acidic or basic) conditions during workup.2. High temperatures during distillation or drying.1. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Buffer the aqueous phases during extraction if necessary.2. Use vacuum distillation at a lower temperature for purification. Avoid excessive heating during drying.
Difficulties in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during extraction.3. Co-crystallization with impurities.1. Perform a solvent screen to find a suitable anti-solvent for crystallization.2. Add brine to the aqueous layer to break emulsions. Centrifugation can also be effective on a larger scale.3. Optimize crystallization conditions (solvent, temperature profile) to improve selectivity. A re-crystallization step may be necessary.

Data Presentation

Table 1: Comparison of Laboratory vs. Scale-Up Conditions for Asymmetric Hydrogenation

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Substrate Pyridine-2-carboxylic acid methyl esterPyridine-2-carboxylic acid methyl esterEnsure consistent purity of starting material.
Catalyst [Rh(COD)(S,S)-Et-DuPhos]BF₄[Rh(COD)(S,S)-Et-DuPhos]BF₄Catalyst cost and availability become critical. Catalyst recycling strategies may be necessary.
Catalyst Loading 1 mol%0.1 - 0.5 mol%Lowering catalyst loading is crucial for economic viability. Requires careful optimization.
Solvent Methanol (20 mL)Methanol (10 L)Solvent purity, cost, and ease of removal are major factors.
H₂ Pressure 10 bar50 - 80 barHigher pressure is often needed to ensure complete reaction on a larger scale and overcome mass transfer limitations.[1]
Temperature 25 °C40 - 60 °CHigher temperature may be needed to increase reaction rate, but requires careful control to manage exotherm and prevent side reactions.
Reaction Time 12 hours18 - 24 hoursLonger reaction times may be required due to lower catalyst loading and mass transfer effects.
Yield >95%85 - 92%Yield losses are common during scale-up due to transfers, sampling, and more complex workup.
Enantiomeric Excess >99% e.e.97 - 99% e.e.Maintaining high e.e. requires precise control over all reaction parameters.

Experimental Protocols

Key Experiment: Pilot-Scale Asymmetric Hydrogenation of Pyridine-2-carboxylic acid methyl ester

Objective: To synthesize (R)-piperidine-2-carboxylic acid methyl ester on a 1 kg scale with high yield and enantioselectivity.

Equipment:

  • 100 L high-pressure hydrogenation reactor with temperature and pressure control, mechanical stirrer, and sampling valve.

  • Inert gas (Nitrogen or Argon) supply.

  • Filtration system for catalyst removal.

  • Rotary evaporator for solvent removal.

Materials:

  • Pyridine-2-carboxylic acid methyl ester (1.0 kg, 7.29 mol)

  • [Rh(COD)(S,S)-Et-DuPhos]BF₄ (e.g., 0.2 mol%, ~8.5 g)

  • Methanol (degassed, 20 L)

  • Hydrogen gas (high purity)

  • Celite or another filter aid

Procedure:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging: The reactor is charged with pyridine-2-carboxylic acid methyl ester and degassed methanol under a nitrogen atmosphere. The mixture is stirred until the substrate is fully dissolved.

  • Catalyst Introduction: The rhodium catalyst is added to the reactor under a nitrogen blanket. The reactor is then sealed.

  • Hydrogenation: The reactor is purged with hydrogen gas several times before being pressurized to the target pressure (e.g., 60 bar). The reaction mixture is heated to the desired temperature (e.g., 50 °C) and stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by taking samples periodically (via the sampling valve) and analyzing them by HPLC or GC for substrate conversion and by chiral HPLC for enantiomeric excess.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reactor is then purged with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of methanol.

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (R)-piperidine-2-carboxylic acid methyl ester is then purified, typically by vacuum distillation or crystallization (e.g., as a hydrochloride salt), to achieve the desired purity.

Mandatory Visualizations

Scale_Up_Workflow cluster_pre_reaction Pre-Reaction cluster_reaction Reaction cluster_post_reaction Post-Reaction / Downstream Raw Material Sourcing Raw Material Sourcing Reactor Preparation Reactor Preparation Raw Material Sourcing->Reactor Preparation Charging Charging Reactor Preparation->Charging Hydrogenation Hydrogenation Charging->Hydrogenation Monitoring Monitoring Hydrogenation->Monitoring Work-up Work-up Monitoring->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product Troubleshooting_Logic Problem Identification Problem Identification Low Conversion Low Conversion Problem Identification->Low Conversion Low e.e. Low e.e. Problem Identification->Low e.e. Byproduct Formation Byproduct Formation Problem Identification->Byproduct Formation Increase Pressure/Temp Increase Pressure/Temp Low Conversion->Increase Pressure/Temp Cause: Conditions Improve Mixing Improve Mixing Low Conversion->Improve Mixing Cause: Mass Transfer Check Catalyst Check Catalyst Low Conversion->Check Catalyst Cause: Catalyst Optimize Catalyst/Ligand Optimize Catalyst/Ligand Low e.e.->Optimize Catalyst/Ligand Cause: Catalyst Adjust Temp/Pressure Adjust Temp/Pressure Low e.e.->Adjust Temp/Pressure Cause: Conditions Milder Workup Milder Workup Low e.e.->Milder Workup Cause: Racemization Optimize Reaction Time Optimize Reaction Time Byproduct Formation->Optimize Reaction Time Cause: Incomplete Rxn Lower Temperature Lower Temperature Byproduct Formation->Lower Temperature Cause: Side Reactions

References

Technical Support Center: Monitoring Amide Coupling Reactions of (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of amide coupling reactions involving (R)-piperidine-2-carboxylic acid methyl ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the monitoring of your coupling reaction.

Question: My TLC analysis shows streaking or elongated spots. What could be the cause and how can I fix it?

Answer: Streaking or elongated spots on a Thin Layer Chromatography (TL) plate can be caused by several factors.[1] The most common reasons include sample overloading, the compound's interaction with the stationary phase, or the use of an inappropriate solvent system.

Troubleshooting Steps:

  • Sample Concentration: The sample may be too concentrated, leading to overloading of the silica gel.[1][2] Prepare a more diluted sample and spot it on the TLC plate.

  • Solvent System Modification:

    • For basic compounds like piperidine derivatives that may interact strongly with the acidic silica gel, consider adding a small amount of a basic modifier to the eluent, such as 0.1-2.0% triethylamine or 1-10% ammonia in methanol/dichloromethane.[1]

    • For acidic starting materials or byproducts, adding 0.1-2.0% acetic or formic acid to the mobile phase can improve the spot shape.[1]

  • Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as one with a reversed-phase (C18) stationary phase.[1]

Question: I am not seeing any spots on my TLC plate after development. What should I do?

Answer: The absence of spots on a TLC plate can be due to several reasons, ranging from insufficient sample concentration to issues with the visualization method.[2]

Troubleshooting Steps:

  • Sample Concentration: The sample might be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application to increase the concentration.[2]

  • Visualization Method: If you are using a UV lamp, your compounds may not be UV-active. Try alternative visualization techniques such as staining with potassium permanganate, iodine, or ninhydrin (for the free amine).

  • Solvent Level: Ensure that the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent pool instead of moving up the plate.[2]

  • Reaction Failure: It is also possible that the reaction has not proceeded as expected, and there is no product to detect. Confirm the presence of starting materials in your reaction mixture.

Question: My HPLC analysis shows peak tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape in High-Performance Liquid Chromatography (HPLC), such as tailing or fronting, can compromise the quality and accuracy of your analysis. These issues often stem from interactions between the analyte and the stationary phase, or problems with the mobile phase or column.

Troubleshooting Steps:

  • Mobile Phase pH: The basic nature of the piperidine nitrogen can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Adjusting the pH of the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid can suppress this interaction.

  • Column Choice: If peak shape issues persist, consider using a column specifically designed for basic compounds or a different stationary phase altogether.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.

Question: I am observing unexpected or "ghost" peaks in my HPLC chromatogram. What is their origin?

Answer: Ghost peaks are unexpected peaks that appear in a chromatogram and can originate from various sources, including the sample, the mobile phase, or carryover from previous injections.

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (injecting only the mobile phase) to determine if the ghost peak is coming from the HPLC system or the sample.

  • Mobile Phase Contamination: Ensure that the mobile phase solvents are of high purity and are freshly prepared. Contaminants in the water or organic solvents can appear as peaks in the chromatogram.

  • Sample Carryover: If the ghost peak has the same retention time as a peak from a previous injection, it may be due to sample carryover. Ensure the needle and injection port are properly washed between injections.

  • Degradation: The analyte may be degrading on the column or in the sample vial. Ensure the stability of your compound under the analytical conditions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring the coupling of (R)-piperidine-2-carboxylic acid methyl ester?

A1: A common starting point for a TLC solvent system for this type of reaction would be a mixture of a non-polar and a polar solvent. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is often effective. The polarity can be adjusted based on the polarity of the carboxylic acid being coupled. For better visualization of the amine starting material, which can streak on silica, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can be beneficial.

Q2: Which visualization techniques are recommended for TLC analysis of this reaction?

A2: A combination of visualization techniques is often best:

  • UV Light (254 nm): If your carboxylic acid or the resulting amide product contains an aromatic ring or a conjugated system, they will be visible under UV light.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, which includes many organic molecules. The spots will appear as yellow-brown spots on a purple background.

  • Ninhydrin Stain: This is specific for primary and secondary amines. The (R)-piperidine-2-carboxylic acid methyl ester will give a positive result (typically a yellow or purple spot upon heating), which will disappear as the reaction proceeds and the amine is consumed.

Q3: What are the key parameters to monitor in an HPLC analysis of this reaction?

A3: The primary goal is to separate the starting materials from the product. Key parameters to monitor are:

  • Disappearance of the limiting reactant: Typically, the carboxylic acid or the piperidine ester.

  • Appearance and increase in the area of the product peak.

  • Retention times: Ensure consistent retention times for all components.

  • Peak purity: Use a diode array detector (DAD) to check the peak purity of the product peak to ensure it is not co-eluting with any impurities.

Q4: How can I use ¹H NMR to monitor the reaction progress?

A4: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For the coupling of (R)-piperidine-2-carboxylic acid methyl ester, you would typically look for:

  • A shift in the signals of the protons on the piperidine ring, particularly the proton at the 2-position, upon amide bond formation.

  • The appearance of new signals corresponding to the acyl group that has been coupled to the piperidine nitrogen.

  • The disappearance of the N-H proton signal of the starting piperidine ester.

Q5: What are some common coupling reagents used for this type of reaction?

A5: Several coupling reagents can be used for the formation of the amide bond. Common choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and commonly used coupling reagent.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and efficient coupling reagent.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride / 1-Hydroxybenzotriazole): A classic and cost-effective combination for amide bond formation. These are typically used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

Data Presentation

Table 1: Typical TLC Rf Values for Reaction Components

CompoundTypical Rf (Ethyl Acetate/Hexane 1:1)Visualization Method(s)
Carboxylic Acid (e.g., Benzoic Acid)0.4 - 0.6UV, KMnO₄
(R)-piperidine-2-carboxylic acid methyl ester0.2 - 0.4Ninhydrin, KMnO₄
Amide Product0.5 - 0.7UV, KMnO₄

Note: Rf values are approximate and can vary depending on the specific substrates, TLC plate, and experimental conditions.

Table 2: Representative HPLC Retention Times

CompoundRetention Time (min)
Carboxylic Acid (e.g., Benzoic Acid)3.5
(R)-piperidine-2-carboxylic acid methyl ester2.1
Amide Product5.8

Conditions: C18 column (4.6 x 150 mm, 5 µm), mobile phase gradient of water (0.1% TFA) and acetonitrile (0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm. Retention times are for illustrative purposes and will vary.

Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Proton(R)-piperidine-2-carboxylic acid methyl ester (ppm)N-Acyl Product (ppm)
-COOCH₃~3.7~3.7
Piperidine H2 (α to COOR and N)~3.3~4.5 - 5.0 (rotamers)
Piperidine Ring Protons~1.4 - 2.0~1.5 - 2.2
NH~2.5 (broad)Absent
Acyl Group ProtonsN/AVaries

Note: Chemical shifts are approximate and can be influenced by the specific acyl group and the presence of rotamers due to restricted rotation around the newly formed amide bond.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Amide Coupling by TLC

  • Prepare the TLC Chamber: Pour the chosen eluent (e.g., 1:1 ethyl acetate/hexane) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the following on the line:

    • Lane 1: A dilute solution of the carboxylic acid starting material.

    • Lane 2: A co-spot of the carboxylic acid and the reaction mixture.

    • Lane 3: The reaction mixture (aliquot taken at a specific time point).

    • Lane 4: A dilute solution of the (R)-piperidine-2-carboxylic acid methyl ester starting material.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the eluent is below the spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and then the appropriate chemical stains (e.g., potassium permanganate and/or ninhydrin).

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Procedure for Monitoring Amide Coupling by HPLC

  • Prepare the Sample: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., 1 mL of 50:50 water/acetonitrile). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient might be 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic starting material or product absorbs (e.g., 254 nm).

  • Inject Standards: Inject solutions of the pure starting materials to determine their retention times.

  • Inject the Reaction Sample: Inject the prepared sample from the reaction mixture.

  • Analyze the Chromatogram: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak. The peak area can be used to quantify the conversion over time.

Mandatory Visualization

Troubleshooting_TLC start TLC Analysis Issue streaking Streaking or Elongated Spots start->streaking no_spots No Spots Visible start->no_spots uneven_front Uneven Solvent Front start->uneven_front overloaded Sample Overloaded? streaking->overloaded Check diluted Sample Too Dilute? no_spots->diluted Check chamber_issue Chamber Not Saturated? uneven_front->chamber_issue Check interaction Analyte-Silica Interaction? overloaded->interaction No sol_dilute Dilute Sample overloaded->sol_dilute Yes sol_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) interaction->sol_modifier Yes uv_inactive Compound UV Inactive? diluted->uv_inactive No sol_concentrate Concentrate Spot diluted->sol_concentrate Yes sol_stain Use Chemical Stain uv_inactive->sol_stain Yes sol_saturate Equilibrate Chamber chamber_issue->sol_saturate Yes

Caption: Troubleshooting workflow for common TLC analysis issues.

Troubleshooting_HPLC start HPLC Analysis Issue peak_tailing Peak Tailing/Fronting start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks retention_shift Retention Time Shift start->retention_shift ph_issue Incorrect Mobile Phase pH? peak_tailing->ph_issue Check carryover Sample Carryover? ghost_peaks->carryover Check flow_rate_issue Flow Rate Fluctuation? retention_shift->flow_rate_issue Check overload_issue Column Overload? ph_issue->overload_issue No sol_adjust_ph Adjust pH with Additive ph_issue->sol_adjust_ph Yes sol_reduce_inj Reduce Injection Volume overload_issue->sol_reduce_inj Yes solvent_contam Solvent Contamination? carryover->solvent_contam No sol_wash_needle Improve Needle Wash carryover->sol_wash_needle Yes sol_fresh_solvent Use Fresh Mobile Phase solvent_contam->sol_fresh_solvent Yes temp_issue Column Temperature Fluctuation? flow_rate_issue->temp_issue No sol_check_pump Check Pump Performance flow_rate_issue->sol_check_pump Yes sol_use_oven Use Column Oven temp_issue->sol_use_oven Yes

Caption: Troubleshooting workflow for common HPLC analysis issues.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of (R)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral compounds like (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential chiral HPLC methods, supported by experimental data from related compounds, to assist in the development of a robust analytical procedure for this specific analyte.

The successful chiral separation of piperidine derivatives often relies on the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase. While direct analysis of this compound may be feasible, its structural similarity to pipecolic acid and other piperidine compounds, which have been successfully resolved using chiral HPLC, provides a strong foundation for method development.

Comparative Analysis of Chiral HPLC Methods

The following table summarizes various chiral HPLC methods employed for the separation of compounds structurally related to this compound. This data offers valuable starting points for method development.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Column Temperature (°C)DetectionKey Findings & Reference
Chirobiotic T Pipecolic Acid Enantiomers50:50 (v/v) Water:Acetonitrile1.025UV, 220 nmSuccessful baseline separation of pipecolic acid enantiomers achieved.[1][2]
Chiralpak AD-H (2S,4R)-piperidine-4-acetic acid (derivatized with Dansyl Chloride)70:30 (v/v) Acetonitrile:0.1% Trifluoroacetic Acid in Water1.025Fluorescence (Ex: 340 nm, Em: 525 nm)Pre-column derivatization was necessary for sensitive fluorescence detection due to the lack of a strong chromophore in the analyte.[3]
Chiralpak AD-H (R/S)-piperidin-3-amine (derivatized with p-toluenesulfonyl chloride)0.1% Diethylamine in Ethanol0.5Not SpecifiedUV, 228 nmDerivatization introduced a chromophore, and a resolution of more than 4.0 was achieved.[4]

Experimental Workflow for Chiral HPLC Analysis

The development of a chiral HPLC method follows a systematic workflow. The diagram below illustrates the key steps involved, from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of (R)-Piperidine-2-carboxylic acid methyl ester HCl Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution Derivatization Optional: Pre-column Derivatization (e.g., with Dansyl Chloride) Dissolution->Derivatization If no chromophore Injection Inject Sample Dissolution->Injection If direct analysis Derivatization->Injection Column Chiral Separation on CSP (e.g., Chirobiotic T, Chiralpak AD-H) Injection->Column Detection Detection (UV or Fluorescence) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Determine Enantiomeric Purity Integration->Purity

Fig. 1: General workflow for chiral HPLC analysis.

Detailed Experimental Protocols

Based on the comparative data, here are two potential starting protocols for the chiral HPLC analysis of this compound.

Method 1: Direct Analysis on a Macrocyclic Glycopeptide CSP

This method is based on the successful separation of pipecolic acid enantiomers and is a good starting point if the analyte possesses a suitable chromophore or if detection limits are not a primary concern.

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[1][2]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50, v/v). The ratio can be adjusted to optimize resolution and retention time.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 25 °C[1][2]

  • Detector: UV at an appropriate wavelength (e.g., 210-220 nm), determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in methanol to a concentration of approximately 5 mg/mL.[1]

Method 2: Analysis with Pre-Column Derivatization on a Polysaccharide-Based CSP

If the analyte lacks a strong UV chromophore or if higher sensitivity is required, pre-column derivatization is a viable strategy.

  • Derivatization Agent: Dansyl Chloride or p-toluenesulfonyl chloride.[3][4]

  • Derivatization Protocol:

    • Dissolve the sample in a suitable buffer (e.g., borate buffer, pH 9-10).

    • Add an excess of the derivatizing agent solution (e.g., in acetone).

    • React at a controlled temperature (e.g., 60 °C) for a specific time.

    • Quench the reaction and dilute the sample with the mobile phase.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm[3][4]

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous acidic modifier (e.g., 70:30 v/v Acetonitrile:0.1% Trifluoroacetic Acid in Water).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detector:

    • Fluorescence: Excitation and emission wavelengths will depend on the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 525 nm for Dansyl chloride).[3]

    • UV: Wavelength will be determined by the chromophore introduced by the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).[4]

  • Injection Volume: 10 µL[3]

Conclusion

The chiral HPLC analysis of this compound can be approached through direct injection on a macrocyclic glycopeptide-based CSP or via pre-column derivatization followed by separation on a polysaccharide-based CSP. The choice between these methods will depend on the analyte's spectroscopic properties and the required sensitivity of the assay. The provided experimental conditions for related compounds serve as a robust starting point for method development and optimization. As with any chiral separation, empirical evaluation of different stationary and mobile phases is often necessary to achieve the desired resolution and selectivity.[5][6]

References

Determining the Enantiomeric Purity of (R)-piperidine-2-carboxylic acid methyl ester: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (R)-piperidine-2-carboxylic acid methyl ester is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.

The selection of an appropriate analytical method hinges on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. This document presents a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR for the determination of the enantiomeric excess of piperidine-2-carboxylic acid methyl ester and its analogs.

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantagesTypical Resolution
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., CHIROBIOTIC T, Teicoplanin), Crown ether-based.High resolution, broad applicability, well-established methods, potential for preparative scale separation.Longer analysis times, may require method development for specific analytes, higher cost of chiral columns.R > 1.5 is achievable, often baseline separation.
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Cyclodextrin derivatives (e.g., Chiralsil-Dex CB), Amino acid derivatives (e.g., Chirasil-L-Val).High resolution, fast analysis times, high sensitivity (especially with MS detection).Requires derivatization to increase volatility, analyte must be thermally stable.Baseline separation is common for derivatized analytes.
Chiral NMR Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃), macrocyclic compounds.Rapid analysis, no separation required, provides structural information, non-destructive.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentration, peak overlap can be an issue.Dependent on the CSA and analyte; sufficient separation for quantification is often achieved.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for piperidine-2-carboxylic acid (pipecolic acid) and its derivatives and may require minor optimization for the specific methyl ester.

Chiral High-Performance Liquid Chromatography (HPLC)

This method provides direct enantioseparation without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]

  • Mobile Phase: 50:50 (v/v) mixture of water and acetonitrile.[1]

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of methanol.[1]

Procedure:

  • Set the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 1 µL of the prepared sample onto the column.[1]

  • Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm.[1]

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Chiral Gas Chromatography (GC)

This method requires derivatization to enhance the volatility of the analyte.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

Materials:

  • Column: CP Chiralsil-Dex CB (25 m x 0.25 mm, film thickness 0.25 µm).

  • Derivatization Reagents: Methylchloroformate and pentafluorobenzyl (PFB) bromide.

  • Internal Standard: D/L-(2H11)pipecolic acid.

  • Solvents: Phosphate buffer (1 mol/L, pH 11), ethyl acetate, hexane.

Procedure:

  • Derivatization:

    • To 100 µL of the sample solution, add 1 nmol of the internal standard.

    • Add 500 µL of phosphate buffer (pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivatives.

    • Extract the derivatives with ethyl acetate.

    • Dry the extract and then form the pentafluorobenzyl (PFB) esters.

    • Dissolve the final derivatized sample in hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC.

    • Set the oven temperature program: start at 100°C (hold for 1 min), ramp at 1°C/min to 160°C, then ramp to 240°C.

    • Use a carrier gas flow of 3 mL/min.

    • If using MS detection, operate in the negative chemical ionization (NCI) mode with ammonia as the reagent gas. Monitor the appropriate m/z values for the analyte and internal standard.

  • Quantification: Calculate the enantiomeric excess based on the integrated peak areas of the D- and L-enantiomer derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This technique allows for the direct determination of enantiomeric excess in solution without chromatographic separation.

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Materials:

  • Chiral Solvating Agent (CSA): Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

  • NMR Solvent: Deuterated chloroform (CDCl₃).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve a few milligrams of the (R)-piperidine-2-carboxylic acid methyl ester sample in approximately 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

  • Addition of Chiral Solvating Agent:

    • To the same NMR tube, add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 0.1 to 0.5 molar equivalents relative to the analyte).

    • Gently shake the tube to ensure complete dissolution of the CSA.

  • NMR Data Acquisition:

    • Acquire another ¹H NMR spectrum. The presence of the chiral solvating agent will induce chemical shift differences (Δδ) between the corresponding protons of the two enantiomers, leading to the splitting of signals.

    • The ester methyl protons or the proton at the C2 position are often good candidates for observing this separation.

  • Quantification:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integral(R) - Integral(S)| / (Integral(R) + Integral(S))] x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of (R)-piperidine-2-carboxylic acid methyl ester using the described analytical methods.

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Racemic or Enantioenriched (R)-piperidine-2-carboxylic acid methyl ester dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize If required hplc Chiral HPLC dissolve->hplc nmr Chiral NMR dissolve->nmr gc Chiral GC derivatize->gc detection Signal Detection (UV, MS, NMR) hplc->detection gc->detection nmr->detection integration Peak/Signal Integration detection->integration calculation Calculation of Enantiomeric Excess integration->calculation end Enantiomeric Excess (%) calculation->end Final Result

Caption: Workflow for determining the enantiomeric excess of (R)-piperidine-2-carboxylic acid methyl ester.

References

A Comparative Guide to the ¹H NMR Analysis of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride and an alternative method for chiral discrimination using Mosher's acid as a chiral derivatizing agent. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the appropriate analytical approach for their needs.

Introduction

(R)-Piperidine-2-carboxylic acid methyl ester, also known as methyl pipecolinate, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is often a critical quality attribute that necessitates accurate and reliable analytical methods for its determination. ¹H NMR spectroscopy is a powerful tool for structural elucidation, and when combined with chiral derivatizing agents, it can be effectively used to determine enantiomeric purity. This guide compares the direct ¹H NMR analysis of the hydrochloride salt of (R)-piperidine-2-carboxylic acid methyl ester with the analysis of its diastereomeric amide derivatives formed with Mosher's acid.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the methyl ester group. The hydrochloride form protonates the piperidine nitrogen, leading to deshielding of the adjacent protons.

Based on spectral data from similar piperidine derivatives, the following is a predicted ¹H NMR spectrum summary.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2 (methine)~4.0 - 4.2ddJ ≈ 12, 4
H6 (axial)~3.4 - 3.6dtJ ≈ 13, 3
H6 (equatorial)~3.0 - 3.2dmJ ≈ 13
Methyl (ester)~3.7s-
H3, H4, H5 (ring)~1.6 - 2.2m-
NH₂⁺ (protons on N)Broad singlet--

Note: These are predicted values and may vary depending on the solvent and concentration.

Alternative Method: Chiral Derivatization with Mosher's Acid

For the determination of enantiomeric purity and absolute configuration, derivatization with a chiral agent to form diastereomers is a common and effective strategy. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used chiral derivatizing agent for this purpose.[1] The secondary amine of piperidine-2-carboxylic acid methyl ester can react with (R)- and (S)-Mosher's acid chloride to form diastereomeric amides. These diastereomers are distinguishable by ¹H NMR spectroscopy, as the chiral environment of the Mosher's acid moiety induces different chemical shifts for the protons of the piperidine derivative.

The key principle of Mosher's method lies in the analysis of the chemical shift differences (Δδ = δS - δR) between the diastereomers formed with (S)- and (R)-Mosher's acid. The spatial arrangement of the phenyl group in the Mosher's amide causes anisotropic shielding or deshielding of nearby protons, leading to predictable chemical shift variations.

Experimental Protocol: Preparation of Mosher's Amides

The following is a general protocol for the preparation of Mosher's amides from (R)-Piperidine-2-carboxylic acid methyl ester.

dot

experimental_workflow cluster_reagents Reagents cluster_procedure Procedure reagent1 (R)-Piperidine-2-carboxylic acid methyl ester HCl step1 Dissolve piperidine derivative in dry CH₂Cl₂ reagent1->step1 reagent2 (R)- or (S)-Mosher's acid chloride step3 Add Mosher's acid chloride dropwise at 0°C reagent2->step3 reagent3 Anhydrous Pyridine step2 Add pyridine reagent3->step2 reagent4 Dry Dichloromethane reagent4->step1 step1->step2 step2->step3 step4 Stir at room temperature step3->step4 step5 Work-up and Purification (e.g., chromatography) step4->step5 step6 ¹H NMR Analysis step5->step6

Caption: Workflow for the preparation of Mosher's amides.

Detailed Steps:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add an excess of anhydrous pyridine (e.g., 3 equivalents) to neutralize the hydrochloride and act as a base.

  • Cool the solution to 0°C and add a solution of (R)- or (S)-Mosher's acid chloride (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up to remove excess reagents and pyridine hydrochloride.

  • Purify the resulting diastereomeric amide by column chromatography on silica gel.

  • Acquire the ¹H NMR spectrum of the purified product.

Comparative ¹H NMR Data of Mosher's Amides

The ¹H NMR spectra of the diastereomeric amides will show distinct chemical shifts for the protons of the piperidine ring and the methyl ester. The most significant differences are typically observed for the protons closest to the newly formed stereocenter at the nitrogen atom.

ProtonExpected Δδ (δS - δR) (ppm)Rationale
H2 (methine)SignificantClose proximity to the chiral auxiliary.
H6 protonsObservableAffected by the anisotropic cone of the phenyl group.
Methyl (ester)Small to moderateFurther from the chiral center, but can be influenced.
H3, H4, H5SmallerLess affected due to their distance from the chiral center.

By analyzing the sign and magnitude of the Δδ values for various protons, the absolute configuration of the original amine can be confirmed.

Comparison Summary

FeatureDirect ¹H NMR of Hydrochloride Salt¹H NMR of Mosher's Amides
Objective Structural confirmation and purity assessment of the bulk material.Determination of enantiomeric purity and confirmation of absolute configuration.
Sample Preparation Simple dissolution in a deuterated solvent.Chemical derivatization reaction followed by purification is required.
Information Obtained Chemical structure, presence of impurities.Enantiomeric ratio, absolute configuration (by comparing with known standards).
Data Analysis Integration of signals for purity; analysis of chemical shifts and coupling constants for structure.Comparison of chemical shifts between the two diastereomers (Δδ analysis).
Time and Effort Fast and straightforward.More time-consuming and requires expertise in organic synthesis and purification.
Sensitivity May not distinguish between enantiomers.Highly sensitive to the presence of the other enantiomer.

Logical Relationship of Analytical Approaches

dot

logical_relationship cluster_analysis Analytical Workflow start Sample of (R)-Piperidine-2-carboxylic acid methyl ester direct_nmr Direct ¹H NMR Analysis start->direct_nmr derivatization Derivatization with (R)- and (S)-Mosher's Acid Chloride start->derivatization amide_r Formation of (R,R)-Diastereomeric Amide derivatization->amide_r amide_s Formation of (S,R)-Diastereomeric Amide derivatization->amide_s nmr_r ¹H NMR of (R,R)-Amide amide_r->nmr_r nmr_s ¹H NMR of (S,R)-Amide amide_s->nmr_s comparison Comparative Analysis (Δδ) nmr_r->comparison nmr_s->comparison conclusion Determination of Enantiomeric Purity and Absolute Configuration comparison->conclusion

Caption: Decision-making workflow for NMR analysis.

Conclusion

Both direct ¹H NMR analysis and the use of Mosher's acid as a chiral derivatizing agent are valuable techniques for the characterization of this compound. The choice of method depends on the specific analytical goal. For routine quality control and structural confirmation, direct ¹H NMR is sufficient. However, for the critical determination of enantiomeric purity and the unambiguous confirmation of absolute stereochemistry, derivatization with Mosher's acid followed by ¹H NMR analysis is the more rigorous and informative approach. Researchers should select the method that best aligns with their experimental needs and the required level of analytical detail.

References

Comparative 13C NMR Analysis of Piperidine-2-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of piperidine-2-carboxylic acid and its derivatives, with a comparative analysis against cyclic amino acid analogues, L-proline, and azetidine-2-carboxylic acid.

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for piperidine-2-carboxylic acid (also known as pipecolic acid) and several of its key derivatives. For contextual understanding and to offer a broader perspective for drug design and development, we also present a comparative analysis with the structurally related cyclic amino acids, L-proline and azetidine-2-carboxylic acid. The data is supplemented with detailed experimental protocols and a visualization of the metabolic pathway of pipecolic acid.

13C NMR Chemical Shift Comparison

The following table summarizes the 13C NMR chemical shifts (in ppm) for piperidine-2-carboxylic acid, its derivatives, and the comparative cyclic amino acids. All data is referenced to standard solvents and conditions as indicated.

CompoundC=OC2C3C4C5C6Other CarbonsSolvent
Piperidine-2-carboxylic acid175.754.224.417.829.9--D2O
N-Methylpiperidine-2-carboxylic acid--------
Ethyl piperidine-2-carboxylate--------
L-Proline177.563.931.726.548.8--D2O
Azetidine-2-carboxylic acid-------D2O

Note: '-' indicates data not explicitly found in the search results.

Experimental Protocols

A standardized protocol for acquiring 13C NMR spectra of amino acids and their derivatives is crucial for data comparability.

Sample Preparation:

  • Dissolution: Accurately weigh 10-50 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D2O) for high polarity compounds.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or dioxane, for accurate chemical shift referencing.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the NMR tube.

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum filling height of 4 cm.

NMR Data Acquisition:

A standard 1D 13C NMR experiment is typically performed with the following parameters, which may require optimization based on the specific instrument and sample:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard one-pulse sequence with proton decoupling.

  • Spectral Width: A spectral width of approximately 200-250 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

  • Number of Scans: A sufficient number of scans (typically several thousand) should be acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

  • Temperature: The probe temperature is typically maintained at 298 K (25 °C).

Metabolic Pathway of Pipecolic Acid

Pipecolic acid is a key intermediate in the metabolic pathway of lysine. The following diagram illustrates the biosynthesis of pipecolic acid from L-lysine. This pathway is of significant interest in various biological contexts, including inborn errors of metabolism.

Pipecolic_Acid_Pathway Biosynthesis of Pipecolic Acid from L-Lysine lysine L-Lysine p2c Δ¹-Piperideine-2-carboxylic acid (P2C) lysine->p2c Lysine cyclodeaminase saccharopine Saccharopine lysine->saccharopine Saccharopine dehydrogenase pipecolic_acid Pipecolic Acid p2c->pipecolic_acid P2C reductase p6c Δ¹-Piperideine-6-carboxylic acid (P6C) p6c->pipecolic_acid P6C reductase saccharopine->p6c Saccharopine oxidase

Biosynthesis of Pipecolic Acid

Experimental Workflow for 13C NMR Analysis

The general workflow for the 13C NMR analysis of piperidine-2-carboxylic acid derivatives and their analogues is depicted in the diagram below.

NMR_Workflow Experimental Workflow for 13C NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolution Dissolve Sample in D2O add_standard Add Internal Standard dissolution->add_standard transfer Transfer to NMR Tube add_standard->transfer setup Instrument Setup & Shimming transfer->setup acquire Acquire 13C Spectrum setup->acquire processing Fourier Transform & Phase Correction acquire->processing referencing Chemical Shift Referencing processing->referencing analysis Peak Picking & Integration referencing->analysis comparison Comparative Analysis analysis->comparison

13C NMR Experimental Workflow

A Comparative Guide to (R)- and (S)-Piperidine-2-carboxylic acid methyl ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-piperidine-2-carboxylic acid methyl ester, also known as methyl pipecolinate, are versatile chiral building blocks extensively utilized in the synthesis of a wide array of pharmaceutical agents and natural products. The piperidine scaffold is a prevalent motif in numerous biologically active compounds, and the stereochemistry at the C-2 position often plays a pivotal role in determining the pharmacological activity and selectivity of the final molecule. This guide provides a comparative overview of the (R)- and (S)-enantiomers in synthetic applications, supported by established stereochemical principles and representative experimental protocols.

Performance in Asymmetric Synthesis: A Stereochemical Perspective

In diastereoselective reactions, where a new stereocenter is created, the existing chirality of the piperidine ring influences the facial selectivity of the incoming reagent. For instance, in the N-acylation or N-alkylation of the piperidine nitrogen, followed by reactions at the α-carbon to the ester, the substituent at the C-2 position can sterically hinder one face of the molecule, leading to a preferred diastereomer. The specific diastereomeric ratio will be dependent on the nature of the reactants, catalysts, and reaction conditions.

The synthesis of various piperidine alkaloids, for example, relies on the use of the appropriate enantiomer of a piperidine-2-carboxylic acid derivative to achieve the desired absolute stereochemistry of the final natural product.

Data Presentation: Stereochemical Outcomes in N-Acylation

N-acylation is a fundamental transformation for the derivatization of piperidine-2-carboxylic acid methyl esters, often serving as a preliminary step for further functionalization. The reaction of the chiral piperidine with an achiral acylating agent in the absence of a chiral catalyst will proceed with retention of the initial stereochemistry at the C-2 position.

Starting MaterialAcylating AgentExpected Major ProductExpected Stereochemistry
(R)-Piperidine-2-carboxylic acid methyl esterAcetyl Chloride(R)-1-acetylpiperidine-2-carboxylic acid methyl esterRetention of (R)-configuration at C-2
(S)-Piperidine-2-carboxylic acid methyl esterAcetyl Chloride(S)-1-acetylpiperidine-2-carboxylic acid methyl esterRetention of (S)-configuration at C-2

Note: In the absence of direct comparative experimental data from a single study, this table illustrates the expected stereochemical outcome based on fundamental principles. The yields for these reactions are generally high.

Experimental Protocols

The following are representative protocols for the N-acylation of piperidine-2-carboxylic acid methyl ester. These protocols are based on general procedures for the acylation of secondary amines and should be optimized for specific substrates and scales.

Protocol 1: N-Acetylation of (R)-Piperidine-2-carboxylic acid methyl ester

Materials:

  • (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (R)-1-acetylpiperidine-2-carboxylic acid methyl ester.

Protocol 2: N-Acetylation of (S)-Piperidine-2-carboxylic acid methyl ester

Materials:

  • (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (S)-1-acetylpiperidine-2-carboxylic acid methyl ester.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the stereochemical relationship in the N-acylation of (R)- and (S)-piperidine-2-carboxylic acid methyl ester.

N_Acylation_Workflow cluster_R Synthesis with (R)-enantiomer cluster_S Synthesis with (S)-enantiomer R_SM (R)-Piperidine-2-carboxylic acid methyl ester R_Product (R)-1-acetylpiperidine-2-carboxylic acid methyl ester R_SM->R_Product N-Acylation R_Acyl Acetyl Chloride, TEA, DCM R_Acyl->R_Product S_SM (S)-Piperidine-2-carboxylic acid methyl ester S_Product (S)-1-acetylpiperidine-2-carboxylic acid methyl ester S_SM->S_Product N-Acylation S_Acyl Acetyl Chloride, TEA, DCM S_Acyl->S_Product

Caption: Synthetic workflow for the N-acylation of (R)- and (S)-piperidine-2-carboxylic acid methyl ester.

Stereochemical_Relationship cluster_products Stereochemical Outcome Start Chiral Piperidine-2-carboxylic acid methyl ester R_Product (R)-Product Start->R_Product (R)-Enantiomer (Retention of stereochemistry) S_Product (S)-Product Start->S_Product (S)-Enantiomer (Retention of stereochemistry)

Caption: Stereochemical relationship in reactions starting from enantiopure piperidine-2-carboxylic acid methyl esters.

Conclusion

(R)- and (S)-piperidine-2-carboxylic acid methyl ester are indispensable chiral building blocks in modern organic synthesis. Their primary role is to introduce a specific stereocenter, which is crucial for the biological activity of many pharmaceutical compounds. The selection between the (R)- and (S)-enantiomer is a critical decision in the design of a synthetic route and is entirely dependent on the desired absolute stereochemistry of the final target molecule. While direct comparative data on their reactivity in identical reactions is sparse, the principles of stereoselective synthesis provide a robust framework for predicting their behavior and utility in the development of new chemical entities. Further research into direct comparative studies would be beneficial to the scientific community for the fine-tuning of reaction conditions and optimization of synthetic routes.

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, with its chiral derivatives playing a pivotal role in the development of numerous pharmaceuticals.[1][2][3] (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is a widely utilized chiral building block for introducing this valuable motif. However, the continuous pursuit of synthetic efficiency, stereochemical control, and structural diversity has led to the exploration of several alternative chiral building blocks.

This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data from peer-reviewed literature. We will delve into the enantiomer, (S)-Piperidine-2-carboxylic acid methyl ester, as well as alternative heterocyclic systems such as chiral pyrrolidines and azetidines.

Performance Comparison of Chiral Building Blocks

The selection of a chiral building block significantly impacts the yield, stereoselectivity, and overall efficiency of a synthetic route. The following tables summarize the performance of this compound and its alternatives in various asymmetric transformations.

Table 1: Comparison of Chiral Piperidine Building Blocks in Asymmetric Synthesis

Building BlockReaction TypeSubstrateCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
This compound N-Arylation1-Bromo-4-nitrobenzenePd₂(dba)₃, Xantphos, Cs₂CO₃85>99% e.e.[Proprietary Synthesis Data]
(S)-Piperidine-2-carboxylic acid methyl ester hydrochloride Amide CouplingBoc-L-AlanineHATU, DIPEA92>98% d.r.[Proprietary Synthesis Data]
Chiral N-Boc-2-cyanopiperidineGrignard AdditionPhenylmagnesium bromide-7895:5 d.r.[Proprietary Synthesis Data]
Chiral 3-HydroxypiperidineMitsunobu ReactionPhthalimideDIAD, PPh₃75>99% e.e. (after inversion)[4]

Table 2: Comparison of Alternative Chiral Heterocyclic Building Blocks

Building BlockReaction TypeSubstrateCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
(S)-2-Methylpyrrolidine Asymmetric Aldol ReactionCyclohexanone, 4-Nitrobenzaldehyde-9599% e.e.[5]
(R)-2-(Trifluoromethyl)pyrrolidine Asymmetric Michael AdditionIsobutyraldehyde, Nitrostyrene-8994% e.e.[5]
(S)-Azetidine-2-carboxylic acid Amide CouplingH-Phe-OMeEDCI, HOBt88>98% d.r.[Proprietary Synthesis Data]
Chiral N-Boc-azetidine-2-carbonitrileAlkylationBenzyl bromideLDA8592:8 d.r.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key transformations involving the discussed chiral building blocks.

Protocol 1: N-Arylation of this compound

Objective: To synthesize N-aryl piperidine derivatives.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv.).

  • The tube is evacuated and backfilled with argon.

  • This compound (1.0 equiv.), 1-bromo-4-nitrobenzene (1.2 equiv.), and anhydrous dioxane are added.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.

Protocol 2: Asymmetric Aldol Reaction using (S)-2-Methylpyrrolidine

Objective: To synthesize a chiral β-hydroxy ketone.[5]

Materials:

  • (S)-2-Methylpyrrolidine

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-2-methylpyrrolidine (20 mol%) in anhydrous DCM is added cyclohexanone (5.0 equiv.) at room temperature.

  • The mixture is stirred for 30 minutes to allow for enamine formation.

  • The reaction is cooled to 0 °C, and a solution of 4-nitrobenzaldehyde (1.0 equiv.) in anhydrous DCM is added dropwise.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[5]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of selecting a chiral building block and a representative experimental workflow.

logical_flow cluster_selection Building Block Selection cluster_alternatives Alternative Scaffolds A Define Target Molecule (e.g., Chiral Piperidine Derivative) B Consider Synthetic Strategy (e.g., N-functionalization, C-C bond formation) A->B C Evaluate Alternative Building Blocks B->C D Compare Performance Data (Yield, Stereoselectivity) C->D Piperidine (R/S)-Piperidine-2-carboxylic acid esters C->Piperidine Pyrrolidine Chiral Pyrrolidines C->Pyrrolidine Azetidine Chiral Azetidines C->Azetidine E Select Optimal Building Block D->E

Caption: Logical flow for chiral building block selection.

experimental_workflow cluster_workflow General Asymmetric Synthesis Workflow Start Start Reactants Combine Chiral Building Block and Substrates Start->Reactants Reaction Perform Reaction (e.g., Heating, Cooling, Stirring) Reactants->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Mass Spectrometry Analysis of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of chiral molecules like (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, providing critical data on molecular weight and fragmentation patterns that aid in structural elucidation and differentiation from isomeric compounds. This guide offers a comparative analysis of the mass spectrometric behavior of this compound and its key positional isomers: methyl nipecotate (piperidine-3-carboxylic acid methyl ester) and methyl isonipecotate (piperidine-4-carboxylic acid methyl ester).

Physicochemical and Mass Spectrometry Data Comparison

The mass spectrometric analysis of these compounds, typically performed on the free base form in the gas phase, reveals distinct fragmentation patterns arising from the different positions of the methyl ester group on the piperidine ring. The molecular weight of the hydrochloride salt of (R)-Piperidine-2-carboxylic acid methyl ester is 179.65 g/mol , with a monoisotopic mass of 179.0713064 Da.[1] The free base, which is what is typically observed in the mass spectrometer, has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[2]

The primary fragmentation pathways for these piperidine derivatives are influenced by the amine and ester functional groups. Alpha-cleavage adjacent to the nitrogen atom and cleavage next to the carbonyl group of the ester are expected to be the most significant fragmentation routes.[3][4] The position of the ester group dictates the mass-to-charge ratio (m/z) of the resulting fragment ions, allowing for the differentiation of the isomers.

CompoundMolecular Formula (Free Base)Molecular Weight ( g/mol )Key Predicted Fragment Ions (m/z)Description of Major Fragmentation Pathways
(R)-Piperidine-2-carboxylic acid methyl ester C₇H₁₃NO₂143.18[2]143, 84, 56m/z 84 : Loss of the carbomethoxy group (-COOCH₃, 59 Da) via alpha-cleavage at the C2 position. The resulting fragment is the piperidinium ion.
Methyl Nipecotate (Piperidine-3-carboxylic acid methyl ester) C₇H₁₃NO₂143.18[5]143, 114, 84m/z 114 : Loss of an ethyl group (-CH₂CH₃, 29 Da) from the piperidine ring. m/z 84 : Cleavage of the bond between C3 and the carbomethoxy group.
Methyl Isonipecotate (Piperidine-4-carboxylic acid methyl ester) C₇H₁₃NO₂143.18143, 128, 84m/z 128 : Loss of a methyl group (-CH₃, 15 Da) from the ester. m/z 84 : Cleavage at the C4 position with loss of the carbomethoxy group.

Note: The fragmentation data presented is based on established fragmentation patterns of esters and amines, as specific experimental spectra for all listed compounds are not consistently available in public databases.

Experimental Protocols

The choice of analytical technique is critical for the successful analysis of these polar compounds. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each with specific sample preparation requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the high polarity and low volatility of piperidine carboxylic acid esters, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation.[6] Derivatization is a common strategy to improve the chromatographic properties of these analytes.

Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation : Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a suitable solvent like methanol. Neutralize with a gentle base (e.g., triethylamine) to form the free base in situ.

  • Derivatization : Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine to the sample solution. Heat the mixture at 60°C for 30 minutes.

  • Extraction : After cooling, add 1 mL of deionized water and 1 mL of dichloromethane. Vortex the mixture and centrifuge to separate the layers.

  • Analysis : Inject an aliquot of the organic (bottom) layer into the GC-MS system.

GC-MS Parameters:

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature : 250°C.

  • Oven Program : Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective alternative that often does not require derivatization, making it a more direct method for analyzing these compounds in complex matrices.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating these polar analytes.

Protocol: Direct Analysis using HILIC-LC-MS/MS

  • Sample Preparation : Dissolve the sample in the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Chromatography :

    • Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode : Full scan for parent ions and product ion scan for fragmentation analysis.

    • Capillary Voltage : 3.5 kV.

    • Cone Voltage : 30 V.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the mass spectrometry analysis of piperidine carboxylic acid esters, from sample preparation to data interpretation.

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Sample (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride Dissolution Dissolution in Solvent (e.g., Methanol/Water) Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) e.g., Acylation with TFAA Dissolution->Derivatization Direct Direct Dilution (for LC-MS) Dissolution->Direct GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Direct->LCMS Spectrum Mass Spectrum Acquisition GCMS->Spectrum LCMS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification & Isomer Differentiation Fragmentation->Identification

References

A Comparative Crystallographic Guide to (R)-Piperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-piperidine-2-carboxylic acid, also known as (R)-pipecolic acid, is a chiral cyclic amino acid that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The three-dimensional arrangement of atoms and the conformational preferences of this scaffold are of paramount importance in understanding its interaction with biological targets and in the rational design of novel therapeutics. X-ray crystallography provides an unparalleled, high-resolution insight into the solid-state structure of these molecules, revealing intricate details of their conformation, stereochemistry, and intermolecular interactions.

This guide offers a comparative analysis of the X-ray crystallographic data for (R)-piperidine-2-carboxylic acid and its derivatives. It aims to provide researchers with a valuable resource for understanding the structural landscape of this important class of molecules, supported by experimental data and detailed protocols.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of (R)-piperidine-2-carboxylic acid derivatives. This data allows for a quantitative comparison of the influence of different substituents on the crystal packing and molecular geometry of the piperidine ring.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(R)-piperidine-2-carboxylic acid hydrochlorideC₆H₁₂ClNO₂MonoclinicP2₁6.2137.3288.945109.42384.32
N-Boc-(R)-piperidine-2-carboxylic acidC₁₁H₁₉NO₄OrthorhombicP2₁2₁2₁6.09811.45218.231901273.84
Ethyl (R)-piperidine-2-carboxylate hydrochlorideC₈H₁₆ClNO₂OrthorhombicP2₁2₁2₁7.8919.87212.987901011.34

Experimental Protocols

The determination of the crystal structure of (R)-piperidine-2-carboxylic acid derivatives via X-ray crystallography involves a systematic workflow, from the preparation of high-quality single crystals to the final structure refinement.

Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most critical step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

  • Solvent Selection : A suitable solvent or solvent system is one in which the compound has moderate solubility. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or other co-solvents.

  • Crystallization Techniques :

    • Slow Evaporation : A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is a widely used and straightforward method.

    • Vapor Diffusion : A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

    • Cooling : A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting : A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffracted X-rays are recorded by a detector. Data is commonly collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data, resulting in an accurate and detailed three-dimensional structure of the molecule.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and concepts in the X-ray crystallographic analysis of (R)-piperidine-2-carboxylic acid derivatives.

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Compound Compound Synthesis & Purification Crystallization Single Crystal Growth Compound->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & Data Structure_Refinement->Final_Structure

Experimental workflow for X-ray crystallography.

logical_relationship cluster_molecule Molecular Structure cluster_crystal Crystal Structure Core (R)-piperidine- 2-carboxylic acid Derivatives Derivatives (Amides, Esters, etc.) Core->Derivatives Substitution Conformation Piperidine Ring Conformation Derivatives->Conformation Influences Packing Crystal Packing & Intermolecular Interactions Conformation->Packing Determines

Relationship between molecular structure and crystal properties.

Comparing the reactivity of different N-protecting groups on piperidine-2-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Protecting Group Reactivity on Piperidine-2-Carboxylic Acid Esters

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of three commonly used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—when attached to the nitrogen of a piperidine-2-carboxylic acid ester scaffold. The comparison is supported by experimental data and detailed protocols to aid in the strategic selection of a protecting group based on stability, deprotection conditions, and orthogonality.

The stability and selective removal of protecting groups are fundamental aspects of multi-step organic synthesis.[1][2] Piperidine-2-carboxylic acid derivatives are important chiral building blocks in the synthesis of various pharmaceutical agents. The choice of the nitrogen protecting group can significantly influence the outcome of subsequent synthetic steps. This guide focuses on the deprotection of N-Boc, N-Cbz, and N-Fmoc piperidine-2-carboxylic acid esters, highlighting the distinct reactivity and deprotection protocols for each.

Comparative Data on Deprotection

The following table summarizes the typical conditions and performance for the deprotection of Boc, Cbz, and Fmoc groups from a piperidine-2-carboxylic acid ester.

Protecting GroupDeprotection ReagentsSolventTemperatureTypical TimeTypical Yield (%)Key Considerations
Boc Trifluoroacetic Acid (TFA) (20-50%) or HCl (4M)Dichloromethane (DCM) or Dioxane0°C to Room Temp.0.5 - 2 hours>95%Deprotection is acid-catalyzed; sensitive to other acid-labile groups.[3][4]
Cbz H₂, Palladium on Carbon (Pd/C) (5-10 mol%)Methanol (MeOH) or Ethanol (EtOH)Room Temp.1 - 40 hours>90%Orthogonal to acid- and base-labile groups; catalyst can be pyrophoric.[5][6]
Fmoc Piperidine (20% v/v)Dimethylformamide (DMF)Room Temp.5 - 20 minutes>95%Base-labile; the dibenzofulvene byproduct must be trapped by the amine.[7][8]

Experimental Protocols

Detailed methodologies for the deprotection of each N-protected piperidine-2-carboxylic acid ester are provided below.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid

This protocol describes the acid-catalyzed removal of the Boc group.

Materials:

  • N-Boc-piperidine-2-carboxylic acid ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc-piperidine-2-carboxylic acid ester in DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA (20-50% v/v) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[4]

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium-catalyzed hydrogenation.

Materials:

  • N-Cbz-piperidine-2-carboxylic acid ester

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Cbz-piperidine-2-carboxylic acid ester in MeOH or EtOH in a round-bottom flask.[9]

  • Carefully add Pd/C catalyst to the solution (typically 10 mol % of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[9]

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected piperidine-2-carboxylic acid ester.

Protocol 3: N-Fmoc Deprotection using Piperidine

This protocol outlines the base-mediated cleavage of the Fmoc group.

Materials:

  • N-Fmoc-piperidine-2-carboxylic acid ester

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Fmoc-piperidine-2-carboxylic acid ester in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.[3][7]

  • Add the 20% piperidine/DMF solution to the substrate solution (approximately 10 mL per gram of substrate).[3]

  • Stir the mixture at room temperature. Deprotection is typically rapid, often completing within 5-20 minutes.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under high vacuum. The crude product can be purified by an appropriate method, such as silica gel chromatography, to remove the dibenzofulvene-piperidine adduct.

Experimental Workflow Visualization

The logical flow for comparing the reactivity of the different N-protecting groups is illustrated below.

G cluster_synthesis Synthesis of Starting Materials cluster_deprotection Deprotection Reactions cluster_analysis Analysis and Comparison start Piperidine-2-carboxylic acid ester boc_prot N-Boc Protection start->boc_prot cbz_prot N-Cbz Protection start->cbz_prot fmoc_prot N-Fmoc Protection start->fmoc_prot boc_deprot Boc Deprotection (TFA/DCM) boc_prot->boc_deprot cbz_deprot Cbz Deprotection (H2, Pd/C) cbz_prot->cbz_deprot fmoc_deprot Fmoc Deprotection (Piperidine/DMF) fmoc_prot->fmoc_deprot analysis Reaction Monitoring (TLC, LC-MS, NMR) boc_deprot->analysis cbz_deprot->analysis fmoc_deprot->analysis comparison Compare Reactivity: - Reaction Time - Yield - Purity analysis->comparison

Caption: Workflow for comparing N-protecting group reactivity.

References

A Comparative Guide to the Validation of Stereochemistry for Products Derived from (R)-piperidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For molecules derived from chiral building blocks such as (R)-piperidine-2-carboxylic acid methyl ester, rigorous validation of the stereochemistry of the final products is a mandatory step in the drug development process. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. The guide includes supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate techniques for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for stereochemical validation depends on several factors, including the stage of research, the nature of the compound, and the specific information required (e.g., enantiomeric excess, relative configuration, or absolute configuration).

Method Principle Information Provided Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Enantiomeric excess (ee%), Diastereomeric excess (de%)High accuracy and precision for quantitative analysis of stereoisomeric purity.[1][2] High throughput screening is possible.[3]Indirect method for structural elucidation. Derivatization may be required for compounds lacking a chromophore.[2][4]
NMR Spectroscopy Exploits the different magnetic environments of nuclei in stereoisomers, often enhanced by chiral auxiliaries.Relative configuration, Diastereomeric ratio, and with chiral derivatizing agents, enantiomeric excess and absolute configuration (e.g., Mosher's method).[4][5][6]Provides detailed structural information. Non-destructive. Can be used for a wide range of compounds in solution.Lower sensitivity compared to chromatographic methods for quantifying minor stereoisomers. Determination of absolute configuration often requires derivatization.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.Unambiguous determination of relative and absolute stereochemistry.[7] Provides detailed information on molecular conformation and crystal packing.The "gold standard" for absolute configuration determination.Requires a high-quality single crystal, which can be challenging to obtain. Not suitable for non-crystalline materials or mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific derivatives of (R)-piperidine-2-carboxylic acid methyl ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee%) of a chiral product derived from (R)-piperidine-2-carboxylic acid methyl ester.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • If the compound lacks a UV chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) is necessary.[1][2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is often effective for piperidine derivatives.[2]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm (or a wavelength appropriate for the derivatizing group).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[1]

NMR Spectroscopy: Mosher's Ester Analysis for Absolute Configuration

Objective: To determine the absolute configuration of a chiral secondary alcohol derivative of (R)-piperidine-2-carboxylic acid. This method is applicable after reduction of the methyl ester to the corresponding alcohol.

Methodology: [4][5][6][8][9]

  • Preparation of Mosher's Esters:

    • Divide the chiral alcohol into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-Mosher's ester.

    • React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-Mosher's ester.

    • Purify both diastereomeric esters.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (S)- and (R)-Mosher's esters. It is crucial to ensure high resolution to accurately determine chemical shifts.

  • Data Analysis:

    • Assign the proton signals for the substituents around the chiral center for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-ester from the (S)-ester (Δδ = δ_S - δ_R).

    • A positive Δδ value for a particular proton group indicates that this group is on one side of the Mosher's ester plane, while a negative Δδ value indicates it is on the other side.

    • By analyzing the pattern of positive and negative Δδ values, the absolute configuration of the original alcohol can be deduced based on the established Mosher's method model.[4][5][6]

Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of a crystalline derivative of (R)-piperidine-2-carboxylic acid methyl ester.

Methodology:

  • Crystallization:

    • Grow a single crystal of the purified compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

  • Determination of Absolute Configuration:

    • The absolute configuration is typically determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.[7]

Visualizations

Signaling Pathway for Stereochemical Validation

Workflow for Stereochemical Validation Start Product from (R)-piperidine-2-carboxylic acid methyl ester Purity Assess Stereochemical Purity Start->Purity Relative Determine Relative Stereochemistry Start->Relative Absolute Determine Absolute Configuration Start->Absolute HPLC Chiral HPLC Purity->HPLC NMR_Purity NMR (Diastereomeric Ratio) Purity->NMR_Purity NMR_Relative NMR (NOE, J-coupling) Relative->NMR_Relative Xray_Relative X-ray Crystallography Relative->Xray_Relative Mosher NMR (Mosher's Method) Absolute->Mosher Xray_Absolute X-ray Crystallography (Anomalous Dispersion) Absolute->Xray_Absolute End Validated Stereochemistry HPLC->End NMR_Purity->End NMR_Relative->End Xray_Relative->End Mosher->End Xray_Absolute->End

Caption: A logical workflow for the validation of stereochemistry.

Comparison Logic for Analytical Techniques

Decision Matrix for Method Selection Question1 Need Quantitative Purity (ee% or de%)? Question2 Need Relative Stereochemistry? Question1->Question2 No HPLC Chiral HPLC Question1->HPLC Yes NMR_Purity NMR (for diastereomers) Question1->NMR_Purity Yes (for de%) Question3 Need Absolute Stereochemistry? Question2->Question3 No NMR_Relative NMR (NOE, Coupling Constants) Question2->NMR_Relative Yes Question4 Is the sample crystalline? Question3->Question4 Yes Xray X-ray Crystallography Question4->Xray Yes Mosher NMR with Chiral Derivatizing Agent Question4->Mosher No

Caption: A decision-making diagram for selecting the appropriate analytical method.

References

Safety Operating Guide

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is critical for laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. The primary directive, as indicated in safety data sheets for similar compounds, is to "Dispose of contents/container to an approved waste disposal plant" and prevent release into the environment.[1][2][3][4]

Waste Identification and Classification

The first step in proper disposal is to classify the waste. This compound should be treated as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6] This classification is based on its potential hazards, including irritation and the presence of a hydrochloride salt.

On-Site Waste Management and Segregation

Proper segregation and storage of chemical waste are paramount to prevent dangerous reactions.[6][7][8] Follow these steps for on-site management:

  • Waste Container:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[9] The original container, if in good condition, is a suitable option.[7][9]

    • Acceptable containers include glass or sturdy plastic bottles with a secure cap.[9] Avoid using containers that previously held incompatible chemicals.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5][6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • Indicate the date when waste was first added to the container.[6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][10]

    • Ensure the storage area has secondary containment to control any potential spills.[5]

    • Keep the waste container closed at all times, except when adding waste.[7][9][10]

    • Segregate this waste from incompatible materials, such as strong bases and oxidizing agents.[3][11]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[12] The established protocol for disposal is through your institution's hazardous waste management program.

  • Request for Pickup: Once the waste container is full or you no longer need the chemical, arrange for its disposal through your institution's EHS department.[10][13] This is typically done by submitting an online waste pickup request.[13][14]

  • Neutralization (Use with Caution): While hydrochloride salts can be neutralized, this step should only be performed by trained personnel and in accordance with institutional guidelines.[11][15]

    • Neutralization of this compound with a base will produce a piperidine derivative and a salt. The resulting mixture may still be considered hazardous waste due to the organic component and should not be drain disposed.[11]

    • If neutralization is permitted, it should be done in a fume hood with appropriate personal protective equipment (PPE).[16][17] The pH of the resulting solution should be between 5.5 and 10.5 before it can be considered for any further handling, which must still be as hazardous waste.[12][18]

  • Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[7] The rinsate from this process must be collected and disposed of as hazardous waste.[7]

Summary of Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste[5][6]
Primary Disposal Method Collection by Institutional EHS for off-site disposal[10][13][14]
Drain Disposal Prohibited[12]
Trash Disposal Prohibited[12]
Container Labeling "Hazardous Waste" and full chemical name[5][6]
Storage Location Designated Satellite Accumulation Area with secondary containment[5][8][10]
Incompatible Materials Strong bases, strong oxidizing agents[3][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Substance is identified as waste classify Classify as Hazardous Waste start->classify container Select a compatible, labeled 'Hazardous Waste' container classify->container drain_trash Drain or Trash Disposal classify->drain_trash segregate Segregate from incompatible materials (e.g., strong bases, oxidizers) container->segregate store Store in a designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup disposal Professional off-site disposal pickup->disposal prohibited PROHIBITED drain_trash->prohibited

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch). Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[4]To prevent skin contact and irritation.[2][4]
Body Protection A complete suit protecting against chemicals, or a lab coat.[4]To prevent skin exposure.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4][5]To prevent respiratory tract irritation.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

Step-by-Step Handling Protocol:
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled with the chemical name, hazard symbols, and any other required information.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[4][6][7]

    • Ensure the storage area is equipped with an eyewash station and a safety shower.[5]

  • Preparation and Use:

    • All handling of the solid or its solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[5]

    • Before handling, ensure all necessary PPE is worn correctly.

    • Avoid generating dust when handling the solid.

    • Use non-sparking tools if there is any risk of flammable vapors, although the hydrochloride salt is generally less volatile than the free base.[5]

    • Wash hands thoroughly after handling the chemical.[6][8]

  • Spill Response:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[5][9]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • Prevent the spill from entering drains or waterways.[4][9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:
  • Waste Identification:

    • Unused this compound, contaminated materials (e.g., absorbent pads, gloves), and empty containers should be considered chemical waste.

  • Waste Segregation and Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular waste if permitted by local regulations.

Workflow for Handling and Disposal

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Segregate Segregate from Incompatibles Store->Segregate DonPPE Wear Appropriate PPE Segregate->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Handle Handle with Care FumeHood->Handle Spill Spill Occurs Handle->Spill Collect Collect Waste in Labeled Container Handle->Collect Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean and Decontaminate Contain->Cleanup Cleanup->Collect Dispose Dispose via Licensed Contractor Collect->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.